molecular formula C25H50NO7P B11942188 17:1 Lyso PC

17:1 Lyso PC

Katalognummer: B11942188
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: XBGIMYLOTRDXPK-AGXIJRPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine in which the 1-acyl group is (10Z)-heptadecenoyl. It is a lysophosphatidylcholine 17:1 and a 1-O-acyl-sn-glycero-3-phosphocholine(1+).

Eigenschaften

Molekularformel

C25H50NO7P

Molekulargewicht

507.6 g/mol

IUPAC-Name

[(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C25H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h10-11,24,27H,5-9,12-23H2,1-4H3/b11-10-/t24-/m1/s1

InChI-Schlüssel

XBGIMYLOTRDXPK-AGXIJRPPSA-N

Isomerische SMILES

CCCCCC/C=C\CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Kanonische SMILES

CCCCCCC=CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 17:1 Lyso PC, including its chemical identity, biological significance, and relevant experimental methodologies.

Chemical Identity and Structure

The full chemical name of this compound is 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine [1]. This nomenclature specifies the structure as follows:

  • 17:1 : This indicates a fatty acid chain of 17 carbons with one double bond. The "(10Z)" specifies that the double bond is located at the 10th carbon and has a cis configuration.

  • Lyso : This prefix signifies that one of the two fatty acid chains typically found in a phosphatidylcholine molecule has been removed, in this case from the sn-2 position.

  • PC : This is an abbreviation for phosphocholine, the polar head group attached to the glycerol backbone.

The structure consists of a glycerol backbone, a heptadecenoyl group at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position.

A related saturated compound is 17:0 Lyso PC, with the full chemical name 1-heptadecanoyl-sn-glycero-3-phosphocholine[2][3][].

Chemical Properties of this compound

PropertyValue
Molecular Formula C25H50NO7P[1][5][6]
Molecular Weight 507.64 g/mol [5][6]
CAS Number 1246304-62-0[1][6]
Storage Temperature -20°C[1]

Biological Role and Signaling Pathways

Lysophosphatidylcholines (LPCs), including this compound, are bioactive lipid molecules that act as signaling molecules in a variety of physiological and pathological processes[7][8][9]. They are intermediates in the metabolism of phosphatidylcholine (PC), a major component of eukaryotic cell membranes[7]. LPCs are produced through the hydrolysis of PC by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT)[8][10].

LPCs have been implicated in:

  • Inflammation and Immunity : LPCs can act as pro-inflammatory molecules by activating various cell types, including T-lymphocytes and monocytes[7][11]. They can bind to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs) to initiate signaling cascades that lead to the production of inflammatory cytokines[10][11].

  • Cardiovascular Disease : As a major component of oxidized low-density lipoprotein (oxLDL), LPCs play a significant role in the development of atherosclerosis[8][11].

  • Neurological Conditions : LPCs are involved in processes such as demyelination and have been studied in the context of neurodegenerative diseases[10].

  • Cancer : The role of LPCs in cancer is complex, with varying concentrations observed in different tumors, and they are thought to be involved in tumor invasion and metastasis[11].

Signaling Pathway of Lysophosphatidylcholine

LPCs exert their effects by binding to specific cell surface receptors, which triggers downstream signaling cascades.

LPCSignaling LPC Lysophosphatidylcholine (LPC) GPCR G Protein-Coupled Receptors (e.g., G2A) LPC->GPCR TLR Toll-like Receptors (e.g., TLR4) LPC->TLR G_protein G Proteins GPCR->G_protein NFkB NF-κB Pathway TLR->NFkB PLC Phospholipase C (PLC) G_protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK Inflammatory_Response Inflammatory Response (Cytokine Production) PKC->Inflammatory_Response Cell_Proliferation Cell Proliferation & Migration MAPK->Cell_Proliferation NFkB->Inflammatory_Response

Caption: Signaling pathways activated by Lysophosphatidylcholine (LPC).

Experimental Protocols

The quantification of specific LPC species like this compound is crucial for understanding their biological roles. A common and high-throughput method for this is electrospray ionization tandem mass spectrometry (ESI-MS/MS)[9][12][13].

Protocol: Quantification of LPCs by ESI-MS/MS

  • Sample Preparation :

    • Biological samples (e.g., plasma, tissue homogenates, cell culture extracts) are subjected to lipid extraction, often using a method like the Folch or Bligh-Dyer procedure.

    • Internal standards, such as LPCs with odd-numbered fatty acid chains not typically found in the sample (e.g., LPC 13:0, LPC 19:0), are added to the sample before extraction for accurate quantification[13].

  • Mass Spectrometry Analysis :

    • The lipid extract is directly infused into the mass spectrometer or separated by liquid chromatography (LC) prior to MS analysis.

    • ESI is used to ionize the LPC molecules.

    • Tandem mass spectrometry (MS/MS) is performed. For LPCs, a common approach is to use a precursor ion scan for m/z 184, which corresponds to the phosphocholine head group, to specifically detect all LPC species in the sample[13].

  • Data Analysis :

    • The intensity of the signal for each LPC species is measured.

    • Quantification is achieved by comparing the signal intensity of the endogenous LPCs to that of the internal standards.

Experimental Workflow for LPC Quantification

LPC_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (+ Internal Standards) Sample->Extraction Analysis LC-MS/MS Analysis (Precursor Ion Scan m/z 184) Extraction->Analysis Data Data Processing & Quantification Analysis->Data Result LPC Species Concentrations Data->Result

Caption: Workflow for the quantification of Lysophosphatidylcholine species.

Quantitative Data

The concentrations of LPC species can vary significantly depending on the biological matrix and the physiological or pathological state. The use of high-throughput methods like ESI-MS/MS allows for the precise measurement of these variations[12][13][14].

Typical Concentration Ranges of Major LPC Species in Human Plasma

LPC SpeciesConcentration Range (µmol/L)
LPC 16:0 80 - 150
LPC 18:0 40 - 80
LPC 18:1 20 - 50
LPC 18:2 30 - 70
LPC 20:4 5 - 20

Note: These are approximate ranges and can vary between studies and individuals. The detection limit for these methods is typically less than 1 µmol/L[13][14]. The within-run imprecision (CV) is generally low for major species (around 3%) and higher for minor species (up to 12%)[13][14].

References

An In-depth Technical Guide to 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine, also known as LysoPC(17:1), is a lysophosphatidylcholine (LPC) characterized by a 17-carbon monounsaturated acyl chain. As a member of the LPC family, it is a key intermediate in phospholipid metabolism and an important signaling molecule involved in a myriad of cellular processes. Its unique odd-chain structure makes it a valuable tool in research for studying the biophysical properties of cell membranes and as an internal standard in lipidomics. This guide provides a comprehensive overview of its structure, physicochemical properties, biological roles, relevant experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Structure and Nomenclature

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a glycerophospholipid. Its structure consists of a glycerol backbone where the sn-1 position is esterified with (10Z)-heptadecenoic acid, the sn-2 position contains a free hydroxyl group, and the sn-3 position is attached to a phosphocholine head group.

  • IUPAC Name: [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]

  • Synonyms: 17:1 Lyso PC, LPC(17:1), PC(17:1(10Z)/0:0), 10Z-heptadecenoyl-lysophosphatidylcholine[1]

  • Chemical Formula: C₂₅H₅₀NO₇P[1]

Physicochemical Properties

The quantitative properties of this lipid are crucial for its application in experimental systems. A summary of its computed properties is provided below.

PropertyValueSource
Molecular Weight 507.6 g/mol PubChem[1]
Exact Mass 507.33248993 DaPubChem[1]
XLogP3 5.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 24PubChem[1]
Collision Cross Section (TIMS, [M+H]⁺) 229.37 ŲCCSbase[1]
Collision Cross Section (DT, [M+H]⁺) 228.4 ŲCCSbase[1]

Biological Significance and Signaling Pathways

Overview of Lysophosphatidylcholines (LPCs)

LPCs are produced by the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT).[2] They are not merely metabolic intermediates but also potent lipid mediators that influence a wide range of biological activities, including inflammation, cell proliferation, and apoptosis.[2][3]

The acyl chain composition of LPCs dictates their specific functions. LPC(17:1) is of particular interest due to its odd-chain fatty acid. While most naturally occurring fatty acids have an even number of carbons, odd-chain fatty acids are found in certain dietary sources, such as dairy.[4] In research, odd-chain lipids like the saturated analog LPC(17:0) are used to study how subtle changes in acyl chain length affect membrane properties like bilayer thickness and lipid packing.[]

Signaling Mechanisms

LPCs exert their effects through various signaling pathways, often initiated by interacting with specific cell surface receptors or by directly modulating intracellular enzymes.

G Protein-Coupled Receptor (GPCR) Signaling: LPCs are known ligands for several G protein-coupled receptors, including G2A, GPR4, and OGR1.[6][7] Binding to these receptors can activate downstream signaling cascades involving Gαs, Gαi, Gαq, and Gα12/13 proteins, leading to the modulation of adenylyl cyclase, phospholipase C, and Rho GTPases.[6] This can result in a variety of cellular responses, from immune cell migration to changes in endothelial barrier function.[6][8] However, the role of LPC as a direct agonist for some of these receptors, like G2A, is debated, with some studies suggesting it may act as an antagonist to proton-sensing activation.[9]

Protein Kinase C (PKC) Modulation: LPCs have a complex, concentration-dependent effect on Protein Kinase C (PKC), a critical family of enzymes in signal transduction.[2]

  • Low concentrations (<20 µM) of LPC can activate PKC, often synergistically with diacylglycerol (DAG).[2][10]

  • High concentrations (>30 µM) of LPC are inhibitory to PKC activity.[2][10]

This dual regulatory role suggests that fluctuations in local LPC concentration can fine-tune cellular signaling responses.[10]

Inhibition of Phosphatidylcholine Synthesis: LPCs can act as negative feedback regulators of their own synthesis pathway. Specifically, LPC inhibits the CDP-choline pathway by targeting the enzyme CTP:phosphocholine cytidylyltransferase (CT).[11] This inhibition leads to an accumulation of phosphocholine and a decrease in CDP-choline, thereby slowing the rate of de novo phosphatidylcholine synthesis.[11]

Visualized Signaling Pathways

LPC_Signaling_Overview General Signaling Pathways of Lysophosphatidylcholine (LPC) cluster_membrane Cell Membrane cluster_cytosol Cytosol LPC Extracellular LPC GPCR GPCRs (e.g., G2A, GPR4) LPC->GPCR Binds PKC Protein Kinase C (PKC) LPC->PKC Modulates (Conc. Dependent) G_Protein Heterotrimeric G Proteins GPCR->G_Protein Activates Cell_Response Cellular Responses (Inflammation, Proliferation, Migration, Apoptosis) G_Protein->Cell_Response Initiates Cascades PKC->Cell_Response Phosphorylates Targets

General signaling pathways modulated by lysophosphatidylcholine (LPC).

PC_Synthesis_Inhibition Inhibition of CDP-Choline Pathway by LPC Choline Choline P_Choline Phosphocholine Choline->P_Choline Choline Kinase CT CTP:phosphocholine cytidylyltransferase (CT) P_Choline->CT CDP_Choline CDP-Choline PC Phosphatidylcholine (PC) CDP_Choline->PC Choline- phosphotransferase CT->CDP_Choline LPC LPC (17:1) LPC->CT Inhibits

Inhibition of the CDP-choline pathway by lysophosphatidylcholine.

Experimental Protocols

Chemical and Enzymatic Synthesis

Synthesizing specific LPC species like LPC(17:1) is crucial for research. While challenging due to potential acyl migration, regioselective methods have been developed.

General Chemo-Enzymatic Synthesis Protocol Outline: This approach combines chemical protection and enzymatic acylation to achieve high purity.

  • Starting Material: Use a commercially available, optically pure glycerol derivative like sn-glycero-3-phosphocholine (GPC).

  • Protection: Chemically protect the sn-2 hydroxyl group of GPC. This step is critical to prevent acylation at this position.

  • Enzymatic Acylation: Use a lipase, such as from Thermomyces lanuginosus, to catalyze the esterification of the sn-1 hydroxyl group with the desired fatty acid ((10Z)-heptadecenoic acid).[12] The reaction is often performed in a solvent-free system to improve yield.[12]

  • Deprotection: Remove the protecting group from the sn-2 position under mild conditions to prevent acyl migration. A recently developed method uses trifluoroacetic acid (TFA) in an aqueous solution for exceedingly mild deprotection, avoiding the need for chromatographic purification which can induce isomerization.[13]

  • Purification & Verification: The final product's purity and structure are verified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Preparation of Model Membranes (Liposomes)

LPC(17:1) can be incorporated into liposomes to study membrane biophysics or its interaction with membrane proteins.

Protocol for Unilamellar Liposome Preparation via Extrusion:

  • Lipid Film Formation:

    • Dissolve the dry lipid powder (e.g., a mixture of a bulk phospholipid like POPC and a smaller percentage of LPC(17:1)) in a suitable organic solvent like chloroform in a round-bottom flask.

    • Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) while rotating the flask to create a thin, even lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer of choice (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tₘ) of the primary lipid.

    • Agitate the mixture by vortexing or gentle sonication to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Load the MLV suspension into a gas-tight syringe.

    • Assemble a mini-extruder apparatus with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Heat the extruder block to a temperature above the lipid's Tₘ.

    • Force the lipid suspension through the membrane multiple times (typically an odd number, e.g., 21 passes). This process disrupts the MLVs and forces them to re-form into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

  • Storage: Store the resulting liposome solution at 4°C and use within a few days for optimal stability.

Liposome_Workflow Experimental Workflow for Liposome Preparation Start Dry Lipid Powder (e.g., POPC + LPC 17:1) Dissolve Dissolve in Chloroform Start->Dissolve Evaporate Evaporate Solvent (Nitrogen Stream) Dissolve->Evaporate Vacuum Dry Under Vacuum Evaporate->Vacuum Film Result: Thin Lipid Film Vacuum->Film Hydrate Hydrate with Aqueous Buffer Film->Hydrate Extrude Extrude through 100 nm Membrane Hydrate->Extrude End Unilamellar Liposomes (LUVs) Extrude->End

Workflow for preparing unilamellar liposomes from dry lipid.

Applications in Research and Drug Development

  • Model Membranes: The uncommon odd-chain structure of LPC(17:1) subtly alters bilayer properties compared to its even-chain counterparts.[] This makes it an excellent tool for biophysical studies investigating the effects of chain length and membrane packing on the function and insertion of membrane proteins.[]

  • Lipidomics Standard: Because it is not highly abundant in most biological systems, LPC(17:1) serves as an ideal internal standard for mass spectrometry-based lipidomics. Its well-defined structure allows for accurate quantification of other, more common LPC species in complex biological samples.[]

  • Drug Delivery: As a lysophospholipid, LPC(17:1) can be incorporated into liposomal drug formulations. Its conical shape can influence vesicle curvature and stability, potentially impacting drug encapsulation and release kinetics.[] For example, LPCs containing therapeutic fatty acids like EPA have been shown to enhance their delivery to the brain.[14]

  • Probing Disease Mechanisms: Given the role of LPCs in inflammation, atherosclerosis, and metabolic diseases, LPC(17:1) can be used in cell-based assays to probe the signaling pathways involved in these conditions.[3][15] Studying its specific effects can help delineate the structure-activity relationships of different LPC species in disease progression.

References

The Biological Functions of 17:1 Lysophosphatidylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17:1 Lysophosphatidylcholine (LPC), also known as LysoPC(17:1), is a species of lysophospholipid containing a heptadecenoic acid acyl chain. As a bioactive lipid mediator, LPC(17:1) is implicated in a diverse array of physiological and pathological processes, ranging from metabolic regulation and inflammation to cancer progression and host defense. This technical guide provides an in-depth overview of the core biological functions of LPC(17:1), presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Biological Functions and Mechanisms

LPC(17:1) exerts its effects through various mechanisms, including direct interaction with cell surface receptors, incorporation into cellular membranes, and enzymatic conversion to other signaling molecules.

Role in Cancer Biology

In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), LPC(17:1) plays a significant role in tumor progression through its involvement in the tumor microenvironment.

  • Tumor Cell Metabolism and Membrane Synthesis: PDAC cells can take up LPC(17:1) from the extracellular environment and incorporate the 17:1 acyl chain into their own phosphatidylcholines, such as PC(16:0/17:1) and PC(18:1/17:1). This process supports the synthesis of new membranes, which is essential for rapidly proliferating cancer cells.[1][2]

  • The LPC-Autotaxin-LPA Signaling Axis: LPC(17:1) is a key component of a signaling cascade that promotes pancreatic tumor growth. Pancreatic stellate cells (PSCs) in the tumor stroma release LPCs, including LPC(17:1).[1][2] Extracellular LPC is then hydrolyzed by the enzyme autotaxin (ATX) to produce lysophosphatidic acid (LPA).[1][2] LPA is a potent mitogen that signals through its own G protein-coupled receptors (GPCRs) to stimulate cancer cell proliferation and migration.[1][2]

  • Regulation by p53: The tumor suppressor protein p53 has been shown to regulate the lipidome of pancreatic cancer cells. Loss of p53 function leads to a significant reduction in the levels of various lysophospholipids, including LPC(17:1), both within the cells and in the conditioned medium.[3] This suggests that p53 status can influence the availability of LPC(17:1) for signaling and metabolic processes in the tumor microenvironment.

Involvement in Metabolic and Inflammatory Diseases

Odd-chain fatty acids and their derivatives, such as LPC(17:1), are increasingly recognized for their roles in metabolic health.

  • Metabolic Regulation: Studies have indicated a negative correlation between plasma levels of LPC(17:1) and lipid metabolic abnormalities in certain patient populations, such as HIV-infected individuals.[4] While direct studies on LPC(17:1) are emerging, research on the closely related LPC(17:0) has demonstrated its ability to improve hyperglycemia and insulin resistance in high-fat diet-induced obese mice.[5][6] This was achieved by stimulating the secretion of glucagon-like peptide-1 (GLP-1) through the activation of GPCRs such as GPR120, GPR35, and the calcitonin receptor (CALCR).[5][6]

  • Inflammatory Signaling: Lysophosphatidylcholines, as a class, are known to be involved in inflammatory processes.[7][8] They can act as signaling molecules that activate GPCRs like G2A and GPR4, as well as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines, oxidative stress, and apoptosis.[7][9]

Antimicrobial and Antipathogenic Activity

Recent findings have highlighted a role for LPC(17:1) in plant defense mechanisms.

  • Inhibition of Phytophthora infestans: LPC(17:1) has been identified as a metabolite on the leaf surface of the wild potato species Solanum bulbocastanum.[10] In vitro assays have demonstrated that LPC(17:1) can effectively inhibit both the spore germination and mycelial growth of Phytophthora infestans, the oomycete responsible for late blight disease in potatoes and tomatoes.[10][11] This suggests a potential role for LPC(17:1) as an endogenous antifungal agent in plants.

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The metabolism of LPCs is intertwined with the cellular susceptibility to ferroptosis.

  • Membrane Remodeling: LPCs are key intermediates in the Lands cycle, a pathway that remodels the fatty acid composition of membrane phospholipids.[12] The enzyme lysophosphatidylcholine acyltransferase 1 (LPCAT1) re-esterifies fatty acids onto LPCs to form phosphatidylcholines.[12] By influencing the balance of saturated versus polyunsaturated fatty acids in membrane phospholipids, LPCAT activity can modulate a cell's resistance to ferroptosis.[12] While not specific to the 17:1 species, this highlights a fundamental process in which LPC(17:1) can participate.

Quantitative Data Summary

The following tables summarize the available quantitative data for 17:1 Lysophosphatidylcholine.

Biological Context Parameter Value Reference
Pancreatic CancerConcentration for uptake studies4 µmol/L[1]
LipidomicsInternal standard concentration4 µmol/L[2]
In Vitro Bioactivity Assay Organism/Cell Type Parameter Value Reference
Antifungal ActivityP. infestans spore germination inhibitionPhytophthora infestansIC50 (approx.)~10 µM[11]
Antifungal ActivityP. infestans spore germination inhibitionPhytophthora infestansSignificant Inhibition1 µM - 100 µM[11]

Signaling and Metabolic Pathways

The LPC-Autotaxin-LPA Axis in Pancreatic Cancer

This pathway illustrates how stromal-derived LPC(17:1) contributes to pancreatic tumor progression.

LPC_ATX_LPA_Axis cluster_Stroma Stromal Compartment (Pancreatic Stellate Cell) cluster_Extracellular Extracellular Space cluster_Tumor Tumor Compartment (PDAC Cell) PSC Pancreatic Stellate Cell LPC_17_1_Stroma LPC(17:1) PSC->LPC_17_1_Stroma Secretion ATX Autotaxin (ATX) LPC_17_1_Stroma->ATX Membrane Membrane Synthesis LPC_17_1_Stroma->Membrane Uptake & Incorporation LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation PDAC Pancreatic Cancer Cell Proliferation Proliferation & Migration PDAC->Proliferation LPAR->PDAC LPC_Metabolic_Regulation cluster_Intestine Intestinal L-Cell cluster_Pancreas Pancreatic β-Cell LPC_17_0 LPC(17:0) GPR120 GPR120 LPC_17_0->GPR120 Activation GLP1_Secretion GLP-1 Secretion GPR120->GLP1_Secretion GLP1 GLP-1 (in circulation) GLP1_Secretion->GLP1 GLP1R GLP-1 Receptor GLP1->GLP1R Activation Insulin_Secretion Insulin Secretion GLP1R->Insulin_Secretion Insulin Insulin (in circulation) Insulin_Secretion->Insulin Glucose_Uptake Improved Glucose Homeostasis & Insulin Sensitivity Insulin->Glucose_Uptake LPC_Assay_Workflow Start Sample Preparation (Serum, Plasma, Cells, Tissue) Lipid_Extraction Lipid Extraction (if necessary) Start->Lipid_Extraction Reaction_Setup Prepare Standards & Samples in 96-well plate Lipid_Extraction->Reaction_Setup Reaction_Mix Add Reaction Mix (Enzymes, Probe) Reaction_Setup->Reaction_Mix Incubation Incubate (e.g., 30 min at 37°C) Reaction_Mix->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calculation Calculate LPC Concentration (vs. Standard Curve) Measurement->Calculation

References

The Role of 17:1 Lyso-PC in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules that play crucial roles in a variety of cellular processes. Among these, 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine (17:1 Lyso-PC) is of growing interest due to its involvement in key signaling pathways implicated in both normal physiology and pathological conditions such as cancer and inflammation. This technical guide provides an in-depth overview of the core signaling mechanisms modulated by 17:1 Lyso-PC, with a focus on data presentation, experimental methodologies, and visual pathway representations to facilitate further research and drug development.

Core Signaling Pathways of Lysophosphatidylcholines

Lysophosphatidylcholines, including 17:1 Lyso-PC, exert their effects through multiple signaling cascades. A primary mechanism involves its enzymatic conversion to lysophosphatidic acid (LPA) by the extracellular enzyme autotaxin (ATX). LPA is a potent signaling molecule that activates a family of G protein-coupled receptors (GPCRs), namely the LPA receptors (LPARs), leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK cascades.[1][2] Additionally, LPCs can directly activate certain GPCRs, like G2A and GPR4, and Toll-like receptors (TLRs), although the role of these direct interactions in 17:1 Lyso-PC signaling is less characterized.[3][4][5]

The LPC-Autotaxin-LPA Axis

A well-established pathway involves the stromal-derived LPC, which is hydrolyzed by ATX to produce LPA.[1][6] This LPA then acts on LPARs on target cells, such as pancreatic cancer cells, to promote cell proliferation, migration, and survival.[1][2] This axis is a key player in the tumor microenvironment.[1]

LPC_Autotaxin_LPA_Axis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling 17_1_LPC 17:1 Lyso-PC Autotaxin Autotaxin (ATX) 17_1_LPC->Autotaxin Hydrolysis LPA Lysophosphatidic Acid (LPA) Autotaxin->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation PI3K_Akt_Pathway PI3K/Akt Pathway LPAR->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway LPAR->MAPK_Pathway Cellular_Responses Proliferation, Migration, Survival PI3K_Akt_Pathway->Cellular_Responses MAPK_Pathway->Cellular_Responses

Downstream Signaling: PI3K/Akt and MAPK Pathways

Upon activation by LPA, LPARs couple to G proteins, initiating downstream signaling cascades. The PI3K/Akt pathway is a central hub for cell survival and proliferation.[1][2] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell growth and inhibit apoptosis. The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation, differentiation, and migration.[2][7]

Downstream_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway LPAR LPA Receptor PI3K PI3K LPAR->PI3K Ras Ras LPAR->Ras PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt P Akt Akt Cellular_Responses Proliferation, Survival, Migration pAkt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK P pERK p-ERK pERK->Cellular_Responses

Quantitative Data Summary

The following tables summarize quantitative data related to LPC signaling. It is important to note that much of the specific quantitative data for 17:1 Lyso-PC is not available; therefore, data for general LPCs or other specific species are included for comparative purposes.

Table 1: LPC Concentrations in Biological Systems

Biological Context LPC Species Concentration Range Reference
Human Plasma Total LPC ~300 µM [8]
Pancreatic Ductal Adenocarcinoma (PDAC) Cells LPC(17:1) Used as a tracer [1][7]

| Ischemic Stroke (Mouse Model, 24h post-MCAO) | LPC(16:0/17:1), LPC(18:1/17:1) | ~2-3 fold increase in brain |[9] |

Table 2: Functional Effects of LPC Signaling

Cell Type/Model LPC Species Effect Quantitative Change Reference
Pancreatic Ductal Adenocarcinoma (PDAC) cells Exogenous LPC Increased Proliferation Not specified [2]
Pancreatic Ductal Adenocarcinoma (PDAC) cells Stromal Conditioned Media (rich in LPCs) Potent activation of AKT Not specified [1][2]
Mesangial Cells LPC (10-25 µM) Increased PKC activity ~1.5-2 fold increase [10]

| Mesangial Cells | LPC (10-25 µM) | Increased MAP kinase activity | ~2-3 fold increase |[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 17:1 Lyso-PC signaling. Below are protocols for key experiments cited in the literature.

Lipid Extraction and Analysis by LC-MS/MS

This protocol is adapted from methodologies used to quantify lysophospholipids in cell culture and tissue samples.[7][11]

Objective: To extract and quantify 17:1 Lyso-PC and other lipids from biological samples.

Materials:

  • Ice-cold methanol containing internal standards (e.g., 17:0 LPA, 17:1 LPC, etc.)[11]

  • Chloroform

  • Water (LC-MS grade)

  • Nitrogen gas evaporator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Homogenize tissue samples or pellet cultured cells.

  • Lipid Extraction: Resuspend the sample in ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., a deuterated or odd-chain LPC). Add chloroform and water to achieve a biphasic separation (Bligh-Dyer method).

  • Phase Separation: Vortex the mixture and centrifuge to separate the organic (lower) and aqueous (upper) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).[7]

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use appropriate chromatographic conditions to separate the different lipid species and mass spectrometry for their detection and quantification based on the signal intensity relative to the internal standard.

Lipidomics_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drying Solvent Evaporation (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Quantification) LCMS->Data

Western Blotting for Signaling Pathway Activation

This protocol is a standard method to assess the phosphorylation status of key signaling proteins.[1][10]

Objective: To determine the activation of PI3K/Akt and MAPK pathways by measuring the phosphorylation of Akt and ERK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with 17:1 Lyso-PC at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

17:1 Lyso-PC is an important signaling lipid that primarily functions through its conversion to LPA and subsequent activation of LPARs, leading to the stimulation of pro-proliferative and pro-survival pathways such as the PI3K/Akt and MAPK cascades. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced roles of 17:1 Lyso-PC in various physiological and pathological contexts. Future studies should aim to delineate the specific quantitative effects of 17:1 Lyso-PC and explore its direct interactions with other receptor systems.

References

The Unseen Players: An In-depth Technical Guide to the Discovery and Significance of Odd-Chain Lysophospholipids in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics, the discovery of odd-chain lysophospholipids represents a significant, albeit often overlooked, advancement. For decades, the focus of lipid research has predominantly centered on even-chain fatty acid constituents, considered the building blocks of most biological membranes. However, emerging evidence has illuminated the presence and vital roles of lipids containing fatty acids with an odd number of carbon atoms, particularly odd-chain lysophospholipids. These molecules, once considered mere curiosities or minor components, are now recognized as active signaling molecules with profound implications for cellular physiology and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the discovery, quantification, and biological significance of odd-chain lysophospholipids. We delve into the historical context of their identification, detail the analytical methodologies for their detection, present quantitative data on their distribution, and explore their emerging roles in cellular signaling pathways.

The Dawn of a New Class of Lipids: A Historical Perspective

The journey to understanding odd-chain lysophospholipids is intertwined with the broader history of lipid analysis. Early lipid chemistry, dating back to the 18th and 19th centuries with the work of pioneers like Carl Wilhelm Scheele and Michel Eugène Chevreul, laid the groundwork for identifying the basic components of fats[1]. The 20th century witnessed the development of powerful analytical techniques, such as gas chromatography, which revolutionized the separation and identification of fatty acids[2]. While these methods established the prevalence of even-chain fatty acids, they also hinted at the existence of minor, odd-numbered counterparts.

The formal "discovery" of odd-chain lysophospholipids wasn't a singular event but rather a gradual recognition made possible by the increasing sensitivity and resolution of analytical instrumentation, particularly mass spectrometry. Early lipidomics studies, often employing gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling after hydrolysis of complex lipids, began to report the presence of C15:0 (pentadecanoic acid) and C17:0 (heptadecanoic acid) in various biological samples. The subsequent advent of liquid chromatography-mass spectrometry (LC-MS) enabled the analysis of intact lipid molecules, confirming that these odd-chain fatty acids were indeed incorporated into phospholipids and lysophospholipids[3]. Although a definitive "discovery" paper for odd-chain lysophospholipids is not readily identifiable, their existence was implicitly acknowledged through their use as internal standards in quantitative lipidomics methods, a practice that underscored their presence in biological matrices, albeit at lower concentrations than their even-chain counterparts[2][4].

Quantitative Landscape of Odd-Chain Lysophospholipids

The concentrations of odd-chain lysophospholipids are generally lower than their even-chain counterparts, yet they are ubiquitously present in various human tissues and fluids. Their levels can be influenced by diet, particularly the consumption of dairy products, and endogenous metabolic pathways. The following tables summarize available quantitative data for key odd-chain lysophospholipids in human samples.

Table 1: Concentration of Odd-Chain Lysophosphatidylcholines (LPC) in Human Plasma/Serum

Lysophospholipid SpeciesConcentration RangeMethodReference(s)
LPC (15:0)0.05 - 0.5 µMLC-MS/MS[5]
LPC (17:0)0.1 - 1.0 µMLC-MS/MS[5][6]

Table 2: Odd-Chain Fatty Acid Composition in Human Milk Phospholipids

Odd-Chain Fatty AcidRelative Concentration (%)MethodReference(s)
C15:0~1-2% of total PL-OCFAHILIC-ESI-TQ-MS[7]
C17:0Major component of PL-OCFAHILIC-ESI-TQ-MS[7]
C19:0, C21:0, C23:0Characteristic of PL-OCFAHILIC-ESI-TQ-MS[7]

PL-OCFA: Phospholipids containing odd-chain fatty acids

Table 3: Association of Plasma Odd-Chain Phospholipids with Type 2 Diabetes (T2D) Risk

Lipid SpeciesAssociation with T2D Risk in Women (Hazard Ratio, Q5 vs Q1)Association with T2D Risk in Men (Hazard Ratio, Q5 vs Q1)Reference(s)
Phosphatidylcholine (C15:0)0.56 (Inverse)-[6]
Phosphatidylcholine (C17:0)0.59 (per SD, Inverse)-[6]
Lysophosphatidylcholine (C15:0)-1.96 (Positive)[6]
Lysophosphatidylcholine (C17:0)0.42 (Inverse)-[6]

Experimental Protocols: Unmasking the Odd-Chains

The accurate quantification of odd-chain lysophospholipids requires meticulous sample preparation and sensitive analytical techniques. The following sections detail the key experimental protocols.

Lipid Extraction from Biological Matrices

The choice of extraction method is critical for the recovery of more polar lysophospholipids.

  • Methanol (MeOH) Extraction (for Plasma/Serum):

    • To a 1.5 mL microcentrifuge tube, add 1 mL of ice-cold methanol.

    • Add 10 µL of plasma or serum to the methanol.

    • Spike with an appropriate internal standard, such as LPC(17:0) or a deuterated analog.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing the lipid extract to a new tube for analysis.

  • Modified Bligh and Dyer Method (for Tissues):

    • Homogenize approximately 50 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an appropriate internal standard.

    • Add water to induce phase separation.

    • Vortex thoroughly and centrifuge to separate the aqueous and organic layers.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the identification and quantification of odd-chain lysophospholipids.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the lipids based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of lysophosphatidylcholines.

    • Detection Method: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion for each odd-chain lysophospholipid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For LPCs, the characteristic product ion is the phosphocholine headgroup at m/z 184.

    Table 4: Example MRM Transitions for Odd-Chain Lysophosphatidylcholines

    AnalytePrecursor Ion (m/z)Product Ion (m/z)
    LPC (15:0)482.3184.1
    LPC (17:0)510.4184.1

Signaling Pathways of Odd-Chain Lysophospholipids

Lysophospholipids, including their odd-chain variants, are potent signaling molecules that exert their effects through G protein-coupled receptors (GPCRs). The acyl chain length and saturation of lysophospholipids can influence their receptor binding affinity and downstream signaling[8]. Emerging evidence suggests that odd-chain lysophospholipids can activate receptors such as GPR119 and GPR55[9][10].

GPR119 Signaling Pathway

GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose homeostasis. Activation of GPR119 by lysophosphatidylcholines, including potentially odd-chain species, leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes insulin and glucagon-like peptide-1 (GLP-1) secretion[9][11].

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular OC_LPC Odd-Chain LPC GPR119 GPR119 OC_LPC->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes

GPR119 signaling pathway activated by odd-chain lysophosphatidylcholine.
GPR55 Signaling Pathway

GPR55 is another GPCR implicated in various physiological processes, including inflammation and neurotransmission. Lysophosphatidylinositol (LPI) is a known agonist for GPR55, and it is plausible that odd-chain variants of LPI and other lysophospholipids could also modulate its activity. GPR55 activation can couple to different G proteins, including Gαq/11 and Gα12/13, leading to diverse downstream effects. For instance, Gαq/11 activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC)[12].

GPR55_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular OC_LPL Odd-Chain LPL GPR55 GPR55 OC_LPL->GPR55 Binds G_alpha_q Gαq/11 GPR55->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC Substrate Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

GPR55 signaling pathway potentially activated by odd-chain lysophospholipids.
Experimental Workflow for Studying Odd-Chain Lysophospholipid Signaling

The following diagram illustrates a typical workflow for investigating the signaling pathways of odd-chain lysophospholipids.

Experimental_Workflow Cell_Culture Cell Culture (e.g., pancreatic β-cells, neurons) Treatment Treatment with Odd-Chain Lysophospholipid (e.g., LPC(15:0), LPC(17:0)) Cell_Culture->Treatment Lysate_Prep Cell Lysate Preparation Treatment->Lysate_Prep Calcium_Imaging Calcium Imaging Treatment->Calcium_Imaging Gene_Expression Gene Expression Analysis (qPCR or RNA-seq) Treatment->Gene_Expression Western_Blot Western Blot Analysis (e.g., for p-PKA, p-ERK) Lysate_Prep->Western_Blot cAMP_Assay cAMP Assay Lysate_Prep->cAMP_Assay Data_Analysis Data Analysis and Pathway Interpretation Western_Blot->Data_Analysis cAMP_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Gene_Expression->Data_Analysis

Workflow for investigating odd-chain lysophospholipid signaling.

Conclusion and Future Directions

The discovery and characterization of odd-chain lysophospholipids have opened new avenues in lipid research. No longer relegated to the status of minor, insignificant molecules, they are now understood to be integral components of the lipidome with distinct biological activities. Their roles as signaling molecules in crucial physiological processes, such as glucose metabolism and inflammation, are beginning to be unraveled.

For researchers, scientists, and drug development professionals, odd-chain lysophospholipids represent a promising class of molecules for further investigation. Future research should focus on:

  • Expanding the Quantitative Landscape: Comprehensive profiling of odd-chain lysophospholipids across a wider range of tissues and in various disease states is needed to fully understand their physiological and pathological relevance.

  • Deconvoluting Signaling Pathways: Elucidating the specific GPCRs and downstream signaling cascades activated by different odd-chain lysophospholipid species will be crucial for understanding their precise mechanisms of action.

  • Therapeutic Potential: The unique biological activities of odd-chain lysophospholipids suggest their potential as novel therapeutic agents or as targets for drug development in metabolic and inflammatory diseases.

The continued exploration of these once-hidden players in the lipid world promises to yield exciting new insights into cellular function and pave the way for innovative therapeutic strategies.

References

17:1 Lyso PC: A Potential Biomarker in the Shifting Landscape of Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aberrant metabolism of lipids is a hallmark of cancer, presenting a fertile ground for the discovery of novel biomarkers and therapeutic targets. Among the myriad of lipid species, lysophosphatidylcholines (LysoPCs), and specifically 17:1 lysophosphatidylcholine (LysoPC(17:1)), are emerging as significant players in oncogenesis and tumor progression. This technical guide provides a comprehensive overview of the core concepts surrounding 17:1 Lyso PC as a potential biomarker, detailing its role in signaling pathways, methodologies for its detection, and a summary of quantitative findings in various cancers.

The Biological Significance of this compound in Cancer

Lysophosphatidylcholines are metabolites formed by the partial hydrolysis of phosphatidylcholines (PCs), major components of cell membranes. The balance between PCs and LysoPCs is crucial for maintaining membrane integrity and cellular signaling. In the context of cancer, alterations in the levels of specific LysoPC species, such as this compound, have been observed across a range of malignancies, suggesting their potential as diagnostic and prognostic indicators.

Several studies have reported a general trend of decreased plasma or serum levels of LysoPCs in patients with various cancers, including squamous cell carcinoma, colorectal, lung, bile duct, and cervical cancers, when compared to healthy individuals.[1][2][3] This reduction may reflect an increased uptake and utilization of LysoPCs by tumor cells to support their rapid proliferation and membrane synthesis.[1]

Key Signaling Pathways Involving Lyso PC

The influence of Lyso PC in the tumor microenvironment is often mediated through intricate signaling pathways. Two prominent pathways are the autotaxin-lysophosphatidic acid (LPA) axis and the lysophosphatidylcholine acyltransferase 1 (LPCAT1) pathway.

The Autotaxin-LPA Signaling Axis

In the tumor microenvironment, particularly in pancreatic cancer, cancer-associated fibroblasts (CAFs) within the stroma can secrete LysoPCs.[4][5] These LysoPCs are then converted by the enzyme autotaxin (ATX) into lysophosphatidic acid (LPA), a potent signaling molecule.[4][6] LPA, in turn, binds to its receptors on cancer cells, promoting proliferation, migration, and invasion.[4][5][6]

LPA_Signaling_Axis cluster_TME Tumor Microenvironment Stroma (CAFs) Stroma (CAFs) Lyso PC Lyso PC Stroma (CAFs)->Lyso PC secretes Cancer Cell Cancer Cell Proliferation Proliferation Cancer Cell->Proliferation Migration Migration Cancer Cell->Migration ATX ATX LPA LPA ATX->LPA converts to Lyso PC->ATX substrate LPA->Cancer Cell signals to LPCAT1_Pathway Lyso PC Lyso PC LPCAT1 LPCAT1 Lyso PC->LPCAT1 substrate PC PC LPCAT1->PC converts to Akt Signaling Akt Signaling LPCAT1->Akt Signaling activates Cell Proliferation Cell Proliferation Akt Signaling->Cell Proliferation promotes Lipid_Extraction_Workflow Sample Sample Add Extraction Solvent Add Extraction Solvent (e.g., Methanol, Chloroform/Methanol) Sample->Add Extraction Solvent Vortex & Incubate Vortex & Incubate Add Extraction Solvent->Vortex & Incubate Centrifuge Centrifuge Vortex & Incubate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Dry & Reconstitute Dry & Reconstitute Collect Supernatant->Dry & Reconstitute LC-MS Analysis LC-MS Analysis Dry & Reconstitute->LC-MS Analysis LCMS_Analysis_Workflow Lipid Extract Lipid Extract UPLC/HPLC UPLC/HPLC System Lipid Extract->UPLC/HPLC Injection ESI Source Electrospray Ionization UPLC/HPLC->ESI Source Elution Mass Spectrometer Tandem Mass Spectrometer (MRM) ESI Source->Mass Spectrometer Ionization Data Analysis Data Analysis Mass Spectrometer->Data Analysis Detection & Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Abundance of 17:1 Lyso PC in Human Plasma

This technical guide provides a comprehensive overview of the natural abundance of 17:1 Lysophosphatidylcholine (Lyso PC) in human plasma. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of specific lipid species in health and disease. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Introduction

Lysophosphatidylcholines (LPCs) are a class of phospholipids derived from the hydrolysis of phosphatidylcholines. They are present in human plasma, typically at a total concentration ranging from 125 to 300 µM, with some reports suggesting a slightly higher range of 300 to 400 µM in healthy individuals.[1][2][3] LPCs are involved in various biological processes, including cell signaling and inflammation. The specific fatty acid composition of LPCs can influence their biological activity. This guide focuses on this compound, a monounsaturated LPC with a 17-carbon acyl chain, which is a less common, odd-chain fatty acid.

While comprehensive quantitative data for the most abundant LPC species are available, specific concentrations for low-abundance species like this compound are not always reported in routine lipidomic analyses. The available data indicates that this compound is a minor component of the total LPC pool in human plasma.

Quantitative Data on Lysophosphatidylcholine Species in Human Plasma

The following table summarizes the concentrations of various Lyso PC species in the plasma of healthy individuals, as reported in the scientific literature. It is important to note that concentrations can vary depending on the cohort, analytical methods, and pre-analytical conditions.

Lysophosphatidylcholine SpeciesConcentration Range (µM) in Healthy ControlsReference
Total Lyso PC 125 - 300[1][2][3]
Lyso PC 16:0146 ± 37[4]
Lyso PC 18:056.5 ± 14.9[4]
Lyso PC 18:128.4 ± 12.5[4]
Lyso PC 18:234.5 ± 12.5[4]
Other Lyso PC Species < 10[4]
Lyso PC 17:1 Not explicitly quantified, but considered a low-abundance species (<10 µM) Inferred from[4][5]

Note: The concentration of this compound is inferred to be low as studies quantifying a range of LPC species report that minor species are typically found at concentrations below 10 µM.[4] Its presence in human plasma is confirmed by studies that have developed specific analytical methods to resolve odd-chain LPCs.[5]

Experimental Protocols for the Quantification of Lysophosphatidylcholines

The accurate quantification of lysophosphatidylcholines in human plasma requires robust and sensitive analytical methods, primarily based on mass spectrometry.

Sample Preparation
  • Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at a low speed (e.g., 1500 x g for 15 minutes at 4°C).

  • Lipid Extraction: Lipids are extracted from the plasma using a solvent system, most commonly a modification of the Folch or Bligh-Dyer methods. A typical procedure involves the addition of a mixture of chloroform and methanol to the plasma sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

  • Internal Standards: To ensure accurate quantification and to correct for variations in extraction efficiency and instrument response, a known amount of an internal standard is added to the sample before extraction. For the analysis of this compound, a deuterated or a structurally similar, non-endogenous Lyso PC species (e.g., this compound itself if it is not the target analyte, or another odd-chain Lyso PC) is often used.[6]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of individual lipid species.

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography, typically reversed-phase chromatography. A C18 column is commonly used to separate the different Lyso PC species based on the length and degree of unsaturation of their fatty acid chains.

  • Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. For Lyso PCs, detection is usually performed in positive ion mode.

  • Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) or by high-resolution mass spectrometry. In MRM, specific precursor-to-product ion transitions are monitored for each Lyso PC species and its corresponding internal standard. For lysophosphatidylcholines, a common precursor ion scan is for m/z 184, which corresponds to the phosphocholine headgroup.

Signaling Pathways and Biological Context

Lysophosphatidylcholines are not merely metabolic intermediates but also act as signaling molecules. The general metabolism and signaling pathways of LPCs are depicted below.

Lysophosphatidylcholine Metabolism

Lyso_PC_Metabolism PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) (e.g., this compound) PC->LPC Hydrolysis LPC->PC Acylation GPC Glycerophosphocholine LPC->GPC Hydrolysis FA Fatty Acid AcylCoA Acyl-CoA PLA2 Phospholipase A2 (PLA2) PLA2->PC LPCAT LPC Acyltransferase (LPCAT) LPCAT->LPC LPL Lysophospholipase LPL->LPC

Caption: Overview of Lysophosphatidylcholine (LPC) metabolism.

General Lysophosphatidylcholine Signaling

Lyso_PC_Signaling cluster_receptors Membrane Receptors cluster_downstream Downstream Cellular Effects LPC Lysophosphatidylcholine (LPC) GPR G-protein coupled receptors (e.g., GPR119) LPC->GPR TLR Toll-like Receptors (e.g., TLR4) LPC->TLR Calcium ↑ Intracellular Ca2+ GPR->Calcium cAMP ↑ cAMP GPR->cAMP Inflammation Inflammatory Response TLR->Inflammation CellMigration Cell Migration Calcium->CellMigration cAMP->CellMigration

Caption: Simplified signaling pathways activated by Lysophosphatidylcholine (LPC).

Conclusion

This compound is a low-abundance odd-chain lysophosphatidylcholine present in human plasma. While its precise concentration is not well-documented in large-scale lipidomics studies, it is estimated to be below 10 µM. The quantification of such minor lipid species requires highly sensitive and specific analytical techniques like LC-MS/MS. Further research is needed to elucidate the specific biological roles and potential as a biomarker of this compound and other odd-chain fatty acid-containing lipids. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and methodologies.

References

A Technical Guide to the Enzymatic Synthesis of 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the enzymatic synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine with potential biological activity. While direct literature on the synthesis of this exact molecule is scarce, this document extrapolates from established enzymatic methods for synthesizing other lysophosphatidylcholines. The guide covers the primary enzymatic routes, key enzyme characteristics, detailed experimental protocols, and potential biological relevance. All quantitative data from related syntheses are summarized for comparative analysis, and logical workflows are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers aiming to produce and study this novel lysophospholipid.

Introduction

Lysophosphatidylcholines (LPCs) are signaling molecules involved in a myriad of physiological and pathological processes. The specific acyl chain attached to the glycerol backbone dictates the molecule's physical properties and biological function. 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a mono-unsaturated 17-carbon LPC. Recent studies have highlighted the inhibitory effects of LPC 17:1 against the plant pathogen Phytophthora infestans, suggesting its potential application in agriculture or as a bioactive compound for further investigation[1]. The enzymatic synthesis of LPCs offers a regio- and stereospecific alternative to chemical methods, which can be prone to acyl migration. This guide explores the most promising enzymatic strategies for the synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine.

Enzymatic Synthesis Strategies

The enzymatic synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine can be approached through three primary routes:

  • Lipase-catalyzed Esterification of Glycerophosphocholine (GPC): This is a direct and efficient method where a lipase catalyzes the esterification of the sn-1 position of GPC with (10Z)-heptadecenoic acid.

  • Phospholipase A2 (PLA2)-catalyzed Hydrolysis of a Diacyl-phosphatidylcholine: This method involves the selective hydrolysis of the fatty acid at the sn-2 position of a phosphatidylcholine precursor containing (10Z)-heptadecenoyl group at the sn-1 position.

  • Lysophosphatidylcholine Acyltransferase (LPCAT)-catalyzed Acylation: This route involves the transfer of the (10Z)-heptadecenoyl group from an acyl-CoA donor to the sn-1 position of a lysophosphatidylcholine.

The choice of strategy depends on the availability of starting materials and the desired purity of the final product.

Key Enzymes and Their Properties

The selection of the appropriate enzyme is critical for a successful synthesis. The following table summarizes the key characteristics of enzymes applicable to the synthesis of the target molecule, based on their known substrate specificities with similar fatty acids.

Enzyme ClassSpecific Enzyme ExamplesSubstrate(s)Typical Reaction ConditionsReported Yields (for similar LPCs)Reference(s)
Lipase Candida antarctica lipase B (Novozym 435), Thermomyces lanuginosus lipase (Lipozyme TL IM), Rhizomucor miehei lipase (Lipozyme RM IM)sn-glycero-3-phosphocholine (GPC) and (10Z)-heptadecenoic acidSolvent-free or in organic solvents (e.g., hexane, toluene), 40-60°C, vacuum (optional)70-98%[2]
Phospholipase A2 Porcine pancreatic PLA2, Bee venom PLA21-(10Z-heptadecenoyl)-2-acyl-sn-glycero-3-phosphocholineAqueous buffer or biphasic systems, pH 7-9, requires Ca2+Not specified for synthesis, primarily a hydrolytic enzyme[3]
Lysophosphatidylcholine Acyltransferase (LPCAT) LPCAT1, LPCAT2, LPCAT31-lyso-sn-glycero-3-phosphocholine and (10Z)-heptadecenoyl-CoAMicrosomal preparations, aqueous buffer, pH 7.4Not specified for synthesis, primarily involved in cellular remodeling

Experimental Protocols

The following are detailed, generalized protocols for the enzymatic synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine. Optimization of these protocols for the specific substrates will be necessary.

Lipase-Catalyzed Esterification of GPC

This protocol is adapted from methods used for the synthesis of other LPCs with uncommon fatty acids.

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • (10Z)-Heptadecenoic acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for solvent-free systems)

Procedure:

  • Substrate Preparation: Dissolve GPC and a molar excess of (10Z)-heptadecenoic acid (e.g., 1:10 to 1:20 molar ratio) in anhydrous hexane. For a solvent-free system, mix the substrates directly.

  • Enzyme Addition: Add the immobilized lipase to the substrate mixture. A typical enzyme load is 10-15% (w/w) of the total substrate mass.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 50°C) with constant stirring. If using a solvent-free system, a vacuum may be applied to remove the water produced during the reaction.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Termination and Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or preparative HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column

Mobile Phase:

  • A gradient of methanol and water, or a more complex solvent system depending on the specific column and product polarity.

Procedure:

  • Sample Preparation: Dissolve the crude product in the initial mobile phase.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Elution: Run a gradient elution to separate the desired LPC from unreacted starting materials and by-products.

  • Fraction Collection: Collect the fractions corresponding to the peak of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

General Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (GPC & 10Z-Heptadecenoic Acid) Reaction Enzymatic Reaction (e.g., Lipase catalysis) Start->Reaction Incubation Filtration Enzyme Removal Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography HPLC Purification Evaporation->Chromatography Analysis Product Characterization (MS, NMR) Chromatography->Analysis End End Analysis->End Final Product

Caption: General workflow for the enzymatic synthesis and purification of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine.

Proposed Biological Action of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine

Biological_Action cluster_inhibition Inhibitory Effects LPC 1-(10Z-heptadecenoyl)-sn- glycero-3-phosphocholine Spore Spore Germination LPC->Spore Inhibits Mycelial Mycelial Growth LPC->Mycelial Inhibits PI Phytophthora infestans

Caption: Proposed inhibitory action of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine on Phytophthora infestans.

Conclusion

The enzymatic synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a viable approach that leverages the substrate promiscuity of commercially available lipases. While specific kinetic data and optimized protocols for this particular molecule are yet to be established, the general methodologies presented in this guide provide a strong starting point for its production. The potential biological activity of this LPC warrants further investigation, and the synthetic strategies outlined herein will be instrumental in obtaining the necessary quantities of pure material for such studies. Future work should focus on optimizing the reaction conditions, quantifying the yields, and fully characterizing the synthesized molecule to explore its potential applications in research and development.

References

An In-depth Technical Guide to 17:1 Lyso PC (1-heptadecenoyl-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 17:1 Lyso PC (1-heptadecenoyl-sn-glycero-3-phosphocholine). The information is intended to support research, scientific investigation, and drug development efforts involving this specific lysophosphatidylcholine.

Core Physical and Chemical Properties

This compound is a lysophospholipid containing a 17-carbon monounsaturated fatty acid (heptadecenoic acid) at the sn-1 position and a phosphocholine head group. Its unique odd-chain fatty acid structure makes it a subject of interest in various biological studies.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C25H50NO7P[1][2]
Molecular Weight 507.64 g/mol [2]
CAS Number 1246304-62-0[1][2]
Appearance Crystalline solid[3]
Solubility Sparingly soluble in ethanol, DMSO, and dimethylformamide. Approximately 2 mg/mL in PBS (pH 7.2).[3]
Storage Temperature -20°C[2]
Stability and Storage

This compound should be stored at -20°C in a tightly sealed container, protected from moisture.[2] For long-term storage, it is recommended to store it as a solid.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Biological Roles and Signaling Pathways

This compound, like other lysophosphatidylcholines, is a bioactive lipid involved in a variety of cellular processes and signaling pathways. Its functions are context-dependent and can influence inflammation, cancer progression, and plant defense mechanisms.

Role in Cancer: The Stromal-Autotaxin-LPA Axis

In the tumor microenvironment, particularly in pancreatic cancer, stromal cells can secrete lysophosphatidylcholines, including this compound. This secreted Lyso PC can then be converted by the enzyme autotaxin (ATX) into lysophosphatidic acid (LPA). LPA is a potent signaling molecule that can promote cancer cell proliferation, migration, and survival by activating its G protein-coupled receptors.

Stromal_Autotaxin_LPA_Axis Stromal Cell Stromal Cell This compound This compound Stromal Cell->this compound Secretes Autotaxin Autotaxin This compound->Autotaxin LPA LPA Autotaxin->LPA Converts Cancer Cell Cancer Cell LPA->Cancer Cell Activates Proliferation Proliferation Cancer Cell->Proliferation Migration Migration Cancer Cell->Migration Survival Survival Cancer Cell->Survival

Stromal-Autotaxin-LPA Signaling Axis in Cancer.
Role in Inflammation: Macrophage Activation

Lysophosphatidylcholines are known mediators of inflammation. They can act as signaling molecules that recruit and activate immune cells, such as macrophages. Upon activation, macrophages can polarize into different phenotypes, including the pro-inflammatory M1 phenotype, which releases inflammatory cytokines and participates in the immune response. This activation can be initiated through various cell surface receptors.

Macrophage_Activation This compound This compound Macrophage Macrophage This compound->Macrophage Binds to receptors Activated Macrophage (M1) Activated Macrophage (M1) Macrophage->Activated Macrophage (M1) Activates Inflammatory Cytokines Inflammatory Cytokines Activated Macrophage (M1)->Inflammatory Cytokines Releases Phagocytosis Phagocytosis Activated Macrophage (M1)->Phagocytosis Enhances

Macrophage Activation by this compound.
Role in Plant Defense

In plants, lysophosphatidylcholines can act as signaling molecules in response to pathogen attacks. They can trigger a cascade of defense responses, including the production of antimicrobial compounds and the strengthening of cell walls, to inhibit the growth and spread of pathogens.

Plant_Defense_Signaling Pathogen Pathogen Plant Cell Plant Cell Pathogen->Plant Cell Attacks This compound This compound Plant Cell->this compound Produces Defense Gene Expression Defense Gene Expression This compound->Defense Gene Expression Induces Antimicrobial Compounds Antimicrobial Compounds Defense Gene Expression->Antimicrobial Compounds Leads to

Role of this compound in Plant Defense.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from extraction and analysis to its use in a representative in vitro assay.

Lipid Extraction from Biological Samples

A common method for extracting lysophosphatidylcholines from biological matrices like plasma or tissue is a modified Bligh-Dyer or Folch extraction.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Water (H2O)

  • Internal standard (e.g., a deuterated or odd-chain Lyso PC not present in the sample)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or tissue homogenate, add 375 µL of methanol containing the internal standard.

  • Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform, and vortex for 30 seconds.

  • Add 125 µL of water, and vortex for 1 minute to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

Lipid_Extraction_Workflow start Biological Sample add_solvents Add MeOH, CHCl3, H2O + Internal Standard start->add_solvents vortex_centrifuge Vortex & Centrifuge add_solvents->vortex_centrifuge phase_separation Collect Lower Organic Phase vortex_centrifuge->phase_separation dry_down Dry Under Nitrogen phase_separation->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute end Analysis (e.g., LC-MS) reconstitute->end

Workflow for Lipid Extraction.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 60% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition:

    • Precursor Ion (Q1): m/z 508.3

    • Product Ion (Q3): m/z 184.1 (phosphocholine headgroup)

  • Collision Energy: Optimized for the specific instrument (typically 20-30 eV)

Quantification:

  • A calibration curve is generated using a series of known concentrations of a this compound analytical standard.

  • The peak area ratio of the analyte to the internal standard is used for quantification to correct for variations in extraction efficiency and instrument response.

In Vitro Macrophage Activation Assay

This protocol describes a representative method to assess the ability of this compound to activate macrophages in vitro.[5][6]

Cell Line:

  • Mouse peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7)

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) as a positive control for M1 polarization

  • Reagents for assessing macrophage activation (e.g., Griess reagent for nitric oxide measurement, ELISA kits for cytokine quantification, or flow cytometry antibodies for surface marker analysis)

Procedure:

  • Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it to the desired final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Remove the culture medium from the cells and replace it with fresh medium containing different concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., 100 ng/mL LPS).

  • Incubate the cells for 24-48 hours.

  • After incubation, assess macrophage activation:

    • Nitric Oxide Production: Measure the concentration of nitrite (a stable product of nitric oxide) in the cell culture supernatant using the Griess reagent.

    • Cytokine Secretion: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

    • Surface Marker Expression: Analyze the expression of M1 macrophage markers (e.g., CD80, CD86) using flow cytometry.

This technical guide provides a foundational understanding of this compound. For more specific applications and in-depth protocols, researchers are encouraged to consult the primary literature.

References

Methodological & Application

Application Notes and Protocols for the Use of 17:1 Lyso PC as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, plays a crucial role in understanding cellular processes, disease pathogenesis, and in the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, correcting for variations in sample preparation, extraction efficiency, and instrument response.

1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso PC) is a widely adopted internal standard for the quantification of lysophosphatidylcholines (LPCs) and other phospholipid classes. As an odd-chain lysophospholipid, it is not naturally abundant in most mammalian systems, which minimizes interference with endogenous lipid species.[1] Its chemical properties closely mimic those of endogenous LPCs, ensuring similar behavior during extraction and ionization. This document provides detailed application notes and protocols for the effective use of this compound in lipidomics workflows.

Properties and Applications of this compound

Key Properties:

  • Molecular Formula: C₂₅H₅₀NO₇P

  • Molecular Weight: 507.641 g/mol

  • Exact Mass: 507.332 g/mol

  • Structure: A glycerol backbone with a phosphocholine headgroup at the sn-3 position and a C17:1 fatty acyl chain at the sn-1 position.

Primary Applications:

  • Internal Standard for Quantitative Lipidomics: Used to normalize for sample-to-sample variability in extraction, derivatization, and MS signal intensity.

  • Quantification of Lysophospholipids: Specifically for the accurate measurement of various LPC species.

  • Method Validation: Employed to assess method performance characteristics such as linearity, accuracy, and precision.[2][3]

Experimental Workflow and Protocols

A typical lipidomics workflow involves lipid extraction from a biological matrix, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). This compound is introduced early in the sample preparation process to account for variability throughout the workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output BiologicalSample Biological Sample (e.g., Plasma, Tissue) AddIS Addition of this compound Internal Standard BiologicalSample->AddIS LipidExtraction Lipid Extraction (e.g., MTBE or Bligh & Dyer) AddIS->LipidExtraction DryAndReconstitute Dry Down & Reconstitution LipidExtraction->DryAndReconstitute LCMS LC-MS/MS Analysis DryAndReconstitute->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification LipidConcentrations Lipid Concentrations Quantification->LipidConcentrations

Caption: General experimental workflow for lipidomics using an internal standard.
Protocol 1: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from a widely used method for the extraction of a broad range of lipids from plasma.[4]

Materials:

  • Plasma samples

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Methanol (MeOH), HPLC grade, cold

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the this compound internal standard. The final concentration of the internal standard should be optimized based on the expected concentration of endogenous LPCs.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of MTBE.

  • Vortex for 10 seconds and then shake at 4°C for 6 minutes.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:methanol 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Lysophosphatidylcholines

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of LPCs, including this compound.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Q-Exactive, QTRAP) equipped with an electrospray ionization (ESI) source.[5]

LC Conditions:

  • Column: ACQUITY UPLC BEH C8 column (100 mm × 2.1 mm, 1.7 µm) or equivalent.[5]

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Flow Rate: 0.26 mL/min.[5]

  • Column Temperature: 55°C.[5]

  • Injection Volume: 2-5 µL.

Gradient Elution:

Time (min)% Mobile Phase B
0.032
1.532
15.585
15.697
18.097
18.132
20.032
This is an example gradient and should be optimized for your specific application and LC system.[5]

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z) for this compound: 508.3398 [M+H]⁺.[2][6]

  • Product Ion (m/z) for this compound: 184.0739 (phosphocholine headgroup).[6]

  • Collision Energy: Optimize for your instrument (typically 25-40 eV).

Quantitative Data and Performance

The use of this compound as an internal standard allows for the generation of calibration curves and the accurate quantification of endogenous lipids.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Precursor Ion (m/z)508.3398 [M+H]⁺[2][6]
Product Ion (m/z)184.0739[6]
Adducts[M+H]⁺, [M+Na]⁺

Table 2: Example Performance Characteristics

ParameterValueReference
Limit of Detection (LOD)Down to 20 fg on column[2]
Linear Dynamic RangeUp to 5 orders of magnitude[2]
Linearity (R²)>0.99[2]

Performance characteristics are instrument and method dependent.

Lysophosphatidylcholine in Signaling

Lysophosphatidylcholines are not merely metabolic intermediates but also bioactive signaling molecules involved in various physiological and pathological processes. They are primarily produced by the action of phospholipase A₂ (PLA₂) on phosphatidylcholines. LPCs can activate G protein-coupled receptors (GPCRs), leading to downstream cellular responses.

signaling_pathway cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) PLA2 Phospholipase A₂ (PLA₂) PC->PLA2 Hydrolysis GPCR G Protein-Coupled Receptor (GPCR) G_protein G Protein Activation GPCR->G_protein LPC Lysophosphatidylcholine (e.g., this compound for tracing) PLA2->LPC LPC->GPCR Binding & Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Response Cellular Responses (Inflammation, Proliferation, etc.) Downstream->Response

Caption: Simplified Lyso PC signaling pathway.

Conclusion

This compound is an indispensable tool in modern lipidomics, enabling accurate and reproducible quantification of lysophospholipids and other lipid classes. Its unique odd-chain structure ensures minimal interference with endogenous lipids, making it an ideal internal standard. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this compound in your lipidomics research, contributing to a deeper understanding of the role of lipids in health and disease.

References

Application Notes and Protocols for the Use of 17:1 Lyso PC in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are important bioactive lipid molecules involved in a variety of cellular processes and have been implicated in the pathology of numerous diseases, including atherosclerosis, inflammation, and cancer. Accurate and precise quantification of LPC species is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of lipids due to its high sensitivity and selectivity.

This document provides a detailed protocol for the use of 17:1 lysophosphatidylcholine (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine) as an internal standard for the quantification of lysophosphatidylcholines and other lipid species in biological matrices. Due to the rarity of odd-numbered carbon chains in most mammalian systems, 17:1 Lyso PC is an ideal internal standard, as it is unlikely to be present endogenously in the samples being analyzed.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

A robust sample preparation protocol is critical for accurate lipid analysis. The following is a common liquid-liquid extraction method for the isolation of lipids from plasma or serum.

Materials:

  • Plasma or serum samples

  • This compound internal standard (ISTD) solution (e.g., 1 mg/mL in methanol)

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/serum sample.

  • Spike the sample with an appropriate amount of the this compound internal standard solution. The final concentration of the ISTD should be within the linear range of the calibration curve. For example, add 10 µL of a 10 µg/mL this compound solution.

  • Add 225 µL of cold methanol to the sample, vortex for 10 seconds to precipitate proteins.[1]

  • Add 750 µL of cold MTBE, vortex for 10 seconds, and then shake for 6 minutes at 4°C.[1]

  • To induce phase separation, add 188 µL of LC-MS grade water and vortex for 20 seconds.[1]

  • Centrifuge at 14,000 rpm for 2 minutes.[1]

  • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 9:1 methanol/toluene or a mixture similar to the starting LC conditions) for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

A reversed-phase separation is commonly employed for the analysis of lysophosphatidylcholines.

ParameterRecommended Conditions
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 150 mm, 1.8 µm).[1]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Gradient Time (min)
Flow Rate 0.4 mL/min.
Column Temperature 50°C.
Injection Volume 2-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions

Analysis of lysophosphatidylcholines is typically performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

ParameterRecommended Conditions
Mass Spectrometer A triple quadrupole or QTRAP mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Precursor Ion (Q1) For this compound, the protonated molecule [M+H]⁺ is at m/z 508.3.
Product Ions (Q3) The most abundant and characteristic product ion for lysophosphatidylcholines is the phosphocholine headgroup at m/z 184.1.[2] A secondary, less intense but still characteristic, product ion can be found at m/z 104.1.
MRM Transitions This compound (ISTD): 508.3 → 184.1 (quantifier), 508.3 → 104.1 (qualifier) Example Analyte (16:0 Lyso PC): 496.3 → 184.1 (quantifier), 496.3 → 104.1 (qualifier) Example Analyte (18:0 Lyso PC): 524.4 → 184.1 (quantifier), 524.4 → 104.1 (qualifier) Example Analyte (18:1 Lyso PC): 522.4 → 184.1 (quantifier), 522.4 → 104.1 (qualifier)
Collision Energy (CE) Typically optimized for each instrument and transition. A starting point for the m/z 184.1 fragment is around 20-40 eV.
Declustering Potential (DP) Optimized for each instrument, typically in the range of 50-100 V.
Source Temperature 400-550°C.

Data Presentation

The following tables summarize the expected quantitative performance of an LC-MS/MS method using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: MRM Transitions and MS/MS Parameters for Selected Lysophosphatidylcholines
Compound NamePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound (ISTD) 508.3184.1503080
16:0 Lyso PC496.3184.1503080
18:0 Lyso PC524.4184.1503080
18:1 Lyso PC522.4184.1503080
18:2 Lyso PC520.4184.1503080
20:4 Lyso PC544.4184.1503080
Table 2: Method Validation Parameters
ParameterExpected Performance
Linearity (R²) > 0.99
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.04 - 33 pmol/mL.[3]
Limit of Quantification (LOQ) 0.1 - 110 pmol/mL.[3]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%
Matrix Effect (%) Within ±15% of the response in a neat solution. The use of an internal standard like this compound helps to correct for matrix effects.

Visualizations

Lysophosphatidylcholine Metabolism

The following diagram illustrates the key metabolic pathways involving lysophosphatidylcholine.

LPCSignaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholine (LPC) (e.g., this compound) GPC Glycerophosphocholine (GPC) LPC->GPC Disproportionation (via Lysophospholipase-transacylase) ATX Autotaxin (ATX) (Lysophospholipase D) LPC->ATX Hydrolysis LPCAT LPC Acyltransferase (LPCAT) LPC->LPCAT Re-acylation PLA2->LPC FA Fatty Acid PLA2->FA LPA Lysophosphatidic Acid (LPA) ATX->LPA Choline Choline ATX->Choline LPCAT->PC AcylCoA Acyl-CoA AcylCoA->LPCAT

Caption: Metabolic pathways of lysophosphatidylcholine (LPC) synthesis and catabolism.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the logical flow of the experimental protocol for the quantification of lysophosphatidylcholines using this compound as an internal standard.

LCMSWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (ISTD) Sample->Spike Extract Liquid-Liquid Extraction (e.g., MTBE/Methanol) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Initial Mobile Phase Dry->Reconstitute LC Reversed-Phase LC Separation Reconstitute->LC MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Caption: Experimental workflow for the quantification of Lyso PCs using LC-MS/MS.

References

Application Note: Quantitative Lipid Analysis Using 17:1 LPC as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and disease pathogenesis. Accurate quantification of lipid species is paramount for meaningful biological interpretation. However, significant analytical variability can be introduced during sample preparation and analysis. The use of an internal standard (IS) is a fundamental strategy to mitigate this variability and ensure data integrity. An ideal internal standard is a compound with similar chemical and physical properties to the analytes of interest but is not naturally present in the sample. Lysophosphatidylcholine (LPC) with an odd-chain fatty acid, such as 17:1 LPC (1-heptadecenoyl-sn-glycero-3-phosphocholine), serves as an excellent internal standard for the quantification of various lipid classes, particularly lysophospholipids and phospholipids, in mass spectrometry-based lipidomics. This application note provides a detailed protocol for the preparation of biological samples for lipid analysis using 17:1 LPC as an internal standard.

Experimental Protocols

This section details the materials and a step-by-step protocol for the extraction of lipids from plasma samples using a modified Bligh-Dyer method with 17:1 LPC as an internal standard. This method is suitable for a broad range of lipid classes.

Materials and Reagents

  • 17:1 LPC (Avanti Polar Lipids or equivalent)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Plasma samples (stored at -80°C)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

  • Autosampler vials with inserts

  • Reconstitution solvent (e.g., Methanol/Isopropanol 1:1 v/v)

Internal Standard Stock Solution Preparation

  • Gravimetric Preparation : Accurately weigh a precise amount of 17:1 LPC using an analytical balance.[1]

  • Solubilization : Dissolve the weighed standard in a high-purity organic solvent, such as a chloroform/methanol mixture (2:1, v/v), to create a concentrated stock solution (e.g., 1 mg/mL).[1]

  • Working Solution : Perform serial dilutions of the stock solution to create a working internal standard solution at a concentration appropriate for the expected analyte concentrations in the samples.[1]

  • Storage : Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[1]

Sample Preparation Protocol

  • Sample Thawing : Thaw frozen plasma samples on ice to prevent lipid degradation.

  • Internal Standard Spiking : In a 1.5 mL microcentrifuge tube, add a known volume of the 17:1 LPC internal standard working solution. For example, add 20 pmol of 17:1 LPC to each sample.[2]

  • Sample Addition : Add a precise volume of the plasma sample (e.g., 10 µL) to the tube containing the internal standard.[3][4] Vortex briefly to mix.

  • Lipid Extraction (Modified Bligh-Dyer Method) :

    • Add 225 µL of cold methanol to the sample and vortex for 10 seconds.[3][4]

    • Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.[3][4]

    • Induce phase separation by adding 188 µL of LC/MS-grade water.[3][4]

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 2 minutes to separate the aqueous and organic layers.[3][4]

  • Lipid Collection : Carefully collect the upper organic phase containing the lipids using a pipette and transfer it to a new clean tube.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as 100 µL of a methanol/toluene (9:1, v/v) mixture or methanol/isopropanol (1:1, v/v).[1][3][4] Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes before transferring the supernatant to an autosampler vial for analysis.[3][4]

Data Presentation

The use of 17:1 LPC as an internal standard allows for the correction of variations in sample preparation and instrument response, leading to accurate and reproducible quantification of lipid species. The table below summarizes key quantitative parameters that are typically evaluated when validating a lipidomics method using an internal standard.

ParameterTypical Range/ValueSignificance
Recovery >85%Indicates the efficiency of the extraction process for the analytes of interest.[5]
Linearity (R²) >0.99Demonstrates the proportional relationship between analyte concentration and instrument response over a defined range.
Precision (%RSD) <15%Measures the reproducibility of the method for repeated measurements of the same sample.
Limit of Detection (LOD) Analyte-dependentThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ) Analyte-dependentThe lowest concentration of an analyte that can be accurately and precisely quantified.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in lipid analysis.

G Sample Biological Sample (e.g., Plasma) Spike_IS Spike with 17:1 LPC Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike_IS->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Down (Nitrogen Evaporation) Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Solvent Dry_Down->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Experimental workflow for lipid analysis.

G cluster_1 Data Processing Analyte Analyte (Lipid of Interest) Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Internal Standard (17:1 LPC) IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Role of internal standard in quantification.

References

Application Notes and Protocols for Targeted Metabolomics Studies of 17:1 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso PC) is a species of lysophosphatidylcholine (LysoPC), a class of bioactive lipid molecules. LysoPCs are intermediates in the metabolism of phosphatidylcholines and are involved in a variety of cellular processes, including signal transduction. Altered levels of specific LysoPC species have been associated with various physiological and pathological conditions, making them important targets for metabolomics studies in disease biomarker discovery and drug development.

These application notes provide a comprehensive overview of the role of this compound in targeted metabolomics, including its biological significance, relevant signaling pathways, and detailed protocols for its quantification.

Biological Significance and Applications

This compound has been identified as a potential biomarker in various research areas:

  • Inflammatory Diseases: Alterations in the levels of this compound have been observed in inflammatory conditions. For instance, studies in rats have shown that a cafeteria diet, known to induce metabolic syndrome, leads to increased serum levels of this compound[1]. This suggests a potential role for this lipid in the inflammatory processes associated with metabolic disorders.

  • Plant-Pathogen Interactions: In the field of agricultural science, this compound has been identified as a defense molecule in plants. It has been shown to inhibit the growth of the oomycete Phytophthora infestans, the causative agent of late blight in potatoes. This highlights its potential as a natural fungicide.

  • Internal Standard in Lipidomics: Due to its odd-chain fatty acid, this compound is not highly abundant in many biological systems. This characteristic makes it an ideal internal standard for the quantification of other lysophospholipids in targeted metabolomics studies, ensuring accuracy and reproducibility of results[2][3][4].

Data Presentation: Quantitative Analysis of this compound

The following table summarizes quantitative data for this compound from a targeted metabolomics study in rats, investigating the effects of a cafeteria diet (CAF) and resistance training.

GroupMean Serum Concentration (µM)Standard Deviation (µM)
Standard Diet - Control0.230.03
Standard Diet - Low Intensity Training0.220.03
Standard Diet - Medium Intensity Training0.210.02
Standard Diet - High Intensity Training0.220.03
Cafeteria Diet - Control0.300.04
Cafeteria Diet - Low Intensity Training0.270.03
Cafeteria Diet - Medium Intensity Training0.280.03
Cafeteria Diet - High Intensity Training0.290.04

Data adapted from a study on the effects of a cafeteria diet and resistance training on the circulating lysophospholipidome in young rats.[1]

Signaling Pathways Involving Lysophosphatidylcholines

LysoPCs, including this compound, exert their biological effects by acting as signaling molecules that bind to and activate specific G protein-coupled receptors (GPCRs), primarily GPR4 and G2A.

LysoPC Signaling via GPR4

The activation of GPR4 by LysoPC has been implicated in inflammatory responses. The binding of LysoPC to GPR4 can initiate a signaling cascade that leads to the activation of downstream effectors, contributing to inflammatory processes.

GPR4_Signaling LysoPC This compound GPR4 GPR4 LysoPC->GPR4 Binds to G_protein G Protein (Gq/11, G12/13) GPR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoA RhoA Activation G_protein->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Inflammatory Response Ca_PKC->Inflammatory_Response Leads to RhoA->Inflammatory_Response Contributes to G2A_Signaling LysoPC This compound G2A G2A Receptor LysoPC->G2A Binds to G_protein G Protein (Gq/11, G12/13) G2A->G_protein Activates Downstream_Effectors Downstream Effectors G_protein->Downstream_Effectors Modulates Cellular_Response Cellular Response (e.g., Chemotaxis) Downstream_Effectors->Cellular_Response Results in Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection 1. Sample Collection (Plasma, Serum, Tissue) Internal_Standard 2. Addition of Internal Standard (e.g., deuterated Lyso PC) Sample_Collection->Internal_Standard Extraction 3. Lipid Extraction (e.g., MTBE method) Internal_Standard->Extraction Reconstitution 4. Reconstitution Extraction->Reconstitution LC_Separation 5. Chromatographic Separation (Reversed-Phase or HILIC) Reconstitution->LC_Separation MS_Detection 6. Mass Spectrometric Detection (MRM/SRM mode) LC_Separation->MS_Detection Peak_Integration 7. Peak Integration MS_Detection->Peak_Integration Quantification 8. Quantification (using calibration curve) Peak_Integration->Quantification Statistical_Analysis 9. Statistical Analysis Quantification->Statistical_Analysis

References

Application Notes and Protocols for the Use of 17:1 Lyso PC in Shotgun Lipidomics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 17:1 Lysophosphatidylcholine (Lyso PC) as an internal standard in shotgun lipidomics experiments. The information is tailored for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of lipids.

Introduction

Shotgun lipidomics, a powerful technique for the global analysis of lipids directly from biological extracts, relies on the use of internal standards for accurate quantification. 17:1 Lyso PC is an ideal internal standard for the quantification of lysophosphatidylcholines and other lipid classes due to its structural similarity to endogenous lipids and its odd-chain fatty acid, which makes it rare in most biological systems. Its use helps to correct for variations in sample preparation, extraction efficiency, and mass spectrometric response.

Key Applications

  • Internal Standard for Quantification: this compound is primarily used as an internal standard in mass spectrometry-based lipidomics to ensure accurate and reproducible quantification of various lipid species, particularly other lysophospholipids.[1][2][3]

  • Method Validation: It can be employed to assess the linearity, precision, and accuracy of lipid quantification methods.[4]

  • System Suitability: Monitoring the signal of this compound can serve as a quality control measure to ensure the stability and performance of the LC-MS system throughout an analytical run.

Experimental Protocols

The following protocols are generalized from established methods in the literature and should be optimized for specific experimental needs and instrumentation.

I. Preparation of this compound Internal Standard Stock Solution
  • Obtain Standard: Procure high-purity 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine (this compound) from a reputable supplier (e.g., Avanti Polar Lipids).[5]

  • Solubilization: Prepare a stock solution of 1 mg/mL in a suitable organic solvent such as chloroform:methanol (2:1, v/v).

  • Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation.[1]

  • Working Solution: Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) in the extraction solvent. The final concentration in the sample will depend on the expected concentration of endogenous lipids.

II. Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol is a widely used method for total lipid extraction.

  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue homogenate, cell pellet) in a suitable volume of phosphate-buffered saline (PBS).

  • Spiking of Internal Standard: Add a known amount of the this compound internal standard working solution to the homogenized sample.

  • Solvent Addition: Add chloroform and methanol to the sample to achieve a final solvent ratio of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation, resulting in a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for mass spectrometry analysis, such as methanol or a mixture of isopropanol:acetonitrile:water.

III. Shotgun Lipidomics Analysis by Mass Spectrometry

The following are general parameters for direct infusion (shotgun) analysis using a triple quadrupole or high-resolution mass spectrometer.

  • Infusion: Infuse the reconstituted lipid extract directly into the mass spectrometer's ion source using a syringe pump.

  • Ionization Mode: Use positive electrospray ionization (ESI) mode for the detection of Lyso PC species.

  • Precursor Ion Scan: Perform a precursor ion scan for m/z 184.07, which corresponds to the phosphocholine headgroup, to specifically detect all phosphatidylcholine and lysophosphatidylcholine species, including the this compound internal standard.[6][7][8]

  • Mass Spectrometry Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum sensitivity for the lipids of interest.

Data Presentation

The quantitative data from shotgun lipidomics experiments using this compound as an internal standard can be summarized as follows:

ParameterValueReference
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) < 1 µmol/L for major species[6][7][9]
Within-run Imprecision (CV) 3% for major species, 12% for minor species[6][7][9]
Total Imprecision (CV) ~12% for major species, ~25% for minor species[6][7][9]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis MS Analysis cluster_data_proc Data Processing sample Biological Sample homogenize Homogenization sample->homogenize spike Spike with this compound homogenize->spike bligh_dyer Bligh & Dyer Extraction spike->bligh_dyer phase_sep Phase Separation bligh_dyer->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry Dry Down collect_organic->dry reconstitute Reconstitute dry->reconstitute infusion Direct Infusion reconstitute->infusion esi_ms ESI-MS/MS infusion->esi_ms data_acq Precursor Ion Scan (m/z 184) esi_ms->data_acq quantification Quantification vs. This compound data_acq->quantification

Caption: Shotgun lipidomics workflow using this compound.

Lysophosphatidylcholine Signaling Pathway Involvement

Lysophosphatidylcholines are not just metabolic intermediates but also signaling molecules implicated in various diseases.[6][10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_signaling Downstream Signaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC Lysophosphatidylcholine (LPC) (e.g., this compound) PLA2->LPC FA Fatty Acid PLA2->FA LPCAT LPC Acyltransferase (LPCAT) LPC->LPCAT Reacylation GPCR G-protein coupled receptors (e.g., GPR132) LPC->GPCR Activation GPC Glycerophosphocholine LPCAT->PC effects Cellular Effects (Inflammation, Proliferation) GPCR->effects

Caption: Simplified LPC metabolism and signaling pathway.

References

Quantitative Analysis of 17:1 Lysophosphatidylcholine (Lyso-PC) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (Lyso-PCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2. They are involved in a variety of cellular processes, including membrane signaling and inflammation. The specific species, 17:1 Lyso-PC, containing a heptadecenoyl chain, is of growing interest in lipidomics research as a potential biomarker and for its role in cellular physiology and pathology. Accurate and precise quantification of 17:1 Lyso-PC in biological matrices is crucial for understanding its biological function and its potential as a diagnostic or prognostic marker. This document provides a detailed protocol for the quantitative analysis of 17:1 Lyso-PC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway and Metabolism of Lysophosphatidylcholine

Lysophosphatidylcholines are key intermediates in phospholipid metabolism and act as signaling molecules. The central pathway involves the enzymatic conversion of phosphatidylcholine (PC) to Lyso-PC by phospholipase A2 (PLA2), which removes a fatty acid from the sn-2 position. Lyso-PC can then be further metabolized through several pathways: reacylation back to PC by lysophosphatidylcholine acyltransferase (LPCAT), hydrolysis to glycerophosphocholine (GPC) by a lysophospholipase, or conversion to lysophosphatidic acid (LPA) by autotaxin.[1][2] These pathways regulate the cellular levels of Lyso-PC, thereby modulating its signaling effects.

Lyso_PC_Signaling_Pathway PC Phosphatidylcholine (PC) LysoPC 17:1 Lyso-PC PC->LysoPC Hydrolysis FattyAcid Fatty Acid LysoPC->PC Reacylation GPC Glycerophosphocholine (GPC) LysoPC->GPC Hydrolysis LPA Lysophosphatidic Acid (LPA) LysoPC->LPA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->PC LPCAT LPCAT LPCAT->LysoPC Lysophospholipase Lysophospholipase Lysophospholipase->LysoPC Autotaxin Autotaxin Autotaxin->LysoPC AcylCoA Acyl-CoA AcylCoA->LPCAT

Caption: Metabolism of Lysophosphatidylcholine (Lyso-PC).

Experimental Protocol

This protocol outlines a robust method for the quantification of 17:1 Lyso-PC in human plasma or serum using LC-MS/MS.

Materials and Reagents
  • 17:1 Lyso-PC standard (Avanti Polar Lipids or equivalent)

  • 17:0 Lyso-PC internal standard (IS) (Avanti Polar Lipids or equivalent)[3]

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid

  • Human plasma/serum samples (stored at -80°C)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: Protein Precipitation
  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma/serum.

  • Add 10 µL of internal standard working solution (17:0 Lyso-PC in methanol).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
Gradient Optimized for separation of Lyso-PCs (e.g., start at 30% B, ramp to 95% B)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions 17:1 Lyso-PC: m/z 508.3 -> 184.117:0 Lyso-PC (IS): m/z 510.3 -> 184.1
Collision Energy Optimized for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V

Experimental Workflow

Experimental_Workflow Sample Plasma/Serum Sample Spike Spike with Internal Standard (17:0 Lyso-PC) Sample->Spike Precipitation Protein Precipitation (Cold Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for 17:1 Lyso-PC Quantification.

Quantitative Data and Performance Characteristics

The performance of the quantitative assay should be evaluated by constructing a calibration curve and assessing its linearity, accuracy, and precision.

Calibration Curve

A calibration curve is prepared by serial dilution of the 17:1 Lyso-PC standard in a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) and spiking with a constant concentration of the internal standard.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
2000Example Value

Note: The peak area ratio is calculated by dividing the peak area of the 17:1 Lyso-PC by the peak area of the 17:0 Lyso-PC internal standard.

Assay Performance Parameters

The following table summarizes typical performance characteristics for a quantitative Lyso-PC assay.[4][5]

ParameterTypical Value/Range
Linear Dynamic Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Data Analysis and Interpretation

The concentration of 17:1 Lyso-PC in unknown samples is determined by interpolating the peak area ratio from the calibration curve. The use of a stable isotope-labeled or a closely related structural analog internal standard is crucial for correcting for variations in sample preparation and instrument response. The typical concentration of total Lyso-PCs in human plasma is in the range of 100-200 µM.[6]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 17:1 Lyso-PC in biological matrices using LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for a wide range of research and drug development applications. Adherence to the outlined procedures will enable researchers to obtain high-quality quantitative data for a better understanding of the role of 17:1 Lyso-PC in health and disease.

References

Application Notes and Protocols for Employing 17:1 Lysophosphatidylcholine (LPC) in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 LPC) is a species of lysophosphatidylcholine (LPC), a class of bioactive lipid molecules. While extensively utilized as an internal standard in lipidomic studies due to its odd-chain fatty acid, emerging research suggests that 17:1 LPC and other LPC species may have direct biological activities with potential therapeutic applications. This document provides an overview of the current understanding of 17:1 LPC's role in biological systems and detailed protocols for its investigation in drug discovery and development.

LPCs are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs), and are involved in diverse physiological and pathological processes such as inflammation, cancer progression, and neurological function.[1][2] Although much of the research has focused on more common LPC species (e.g., 16:0, 18:1 LPC), the principles and methodologies are often transferable to the study of 17:1 LPC.

Potential Therapeutic Areas and Mechanisms of Action

While direct therapeutic applications of 17:1 LPC are still under investigation, research into the broader LPC class suggests several promising areas for drug discovery:

  • Inflammation and Immunology: LPCs can modulate immune responses. Depending on the context and the specific LPC species, they can exhibit both pro- and anti-inflammatory effects.[3][4] For instance, some LPCs are ligands for G protein-coupled receptors like G2A and Toll-like receptors (TLRs), which are pivotal in inflammatory signaling.[1][5]

  • Metabolic Diseases: LPCs, acting as agonists for GPCRs such as GPR119, can stimulate glucose-dependent insulin secretion, making this pathway a target for type 2 diabetes treatment.[3]

  • Oncology: The metabolism of LPCs is often altered in cancer cells. 17:1 LPC has been used as a tracer to monitor lipid uptake and remodeling in pancreatic cancer cells, indicating its role in providing building blocks for membrane synthesis in proliferating tumor cells.[6][7]

  • Neuroscience: LPCs are involved in myelination and have been implicated in neurological disorders. In a rat model of severe cardiac arrest, supplementation with a combination of LPC species (with 17:1 LPC used as an internal standard) improved survival and neurological outcomes.[8][9] In ischemic stroke models, levels of LPCs, including those quantified using 17:1 LPC as a standard, are altered, suggesting a role in the pathophysiology of brain injury.[10]

  • Infectious Diseases: LPCs have been investigated as adjuvants to antimicrobial therapy by modulating the host immune response.[1]

Quantitative Data Summary

The following tables summarize quantitative data for LPC species from various studies. It is important to note that specific pharmacological data for 17:1 LPC is limited, and some of the data presented is for other LPC species, which can serve as a reference for designing experiments with 17:1 LPC.

Table 1: In Vitro Bioactivity of LPC Species

LPC SpeciesAssayTarget/SystemEffectConcentration/PotencyCitation
17:1 LPC Mycelial Growth InhibitionPhytophthora infestansInhibition of mycelial growthSignificant inhibition at 10 µM[11]
17:1 LPC Spore Germination AssayPhytophthora infestansInhibition of spore germinationDose-dependent reduction, significant at 10 µM[11]
Oleoyl LPC (18:1)cAMP AssayhGPR119-RH7777 cellsIncreased cAMPEC50 = 1.5 µM[12]
Palmitoyl LPC (16:0)cAMP AssayhGPR119-RH7777 cellsIncreased cAMPEC50 = 1.6 µM[12]
Stearoyl LPC (18:0)cAMP AssayhGPR119-RH7777 cellsIncreased cAMPEC50 = 3.3 µM[12]
LPC (general)Cell Viability AssayHUVECs and HEK293 cellsDose-dependent toxicity~62% and 53% viability at 100 µM after 24h[13]
LPC (18:1)Cell Proliferation AssayPancreatic Ductal Adenocarcinoma (PDAC) cellsIncreased proliferation10 µM[6]

Table 2: In Vivo Administration and Effects of LPC Species

LPC Species AdministeredAnimal ModelDoseRoute of AdministrationObserved EffectCitation
LPC (18:1)Rat model of severe cardiac arrest6 mg/kgIntravenousImproved 72-h survival[8][9]
Combination of LPCs (18:0, 18:1, 22:6)Rat model of severe cardiac arrest2 mg/kg of each (total 6 mg/kg)IntravenousImproved 72-h survival and neurological deficit score[8][9]
LPC (18:1)Rat model of ischemic stroke6 mg/kgNot specifiedExacerbated reduction in cerebral perfusion[10]
LPC (14:0)Mouse model of acute lung injury (LPS-induced)10 mg/kgSubcutaneousReduced lung injury and inflammation[14]
LPC (general)Murine peritoneal sepsis model25 mg/kgIntraperitonealEnhanced bacterial clearance in combination with antibiotics[1]

Signaling Pathways

LPCs exert their effects through various signaling pathways, primarily by acting on cell surface receptors. The diagram below illustrates a generalized signaling pathway for LPCs, which can be hypothesized for 17:1 LPC and tested experimentally.

LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC 17:1 LPC GPCR GPCR (e.g., GPR119, G2A) LPC->GPCR Binding TLR TLR LPC->TLR Binding G_protein G Protein (Gs/Gq) GPCR->G_protein Activation NFkB NF-κB Pathway TLR->NFkB Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion, Cytokine Release, Cell Migration) PKA->Cellular_Response PKC PKC IP3_DAG->PKC Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC->Cellular_Response Ca_release->Cellular_Response NFkB->Cellular_Response MAPK->Cellular_Response

Caption: Generalized signaling pathways for lysophosphatidylcholines (LPCs).

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay for Antifungal Drug Discovery

This protocol is adapted from a study on the effect of 17:1 LPC on Phytophthora infestans and can be used to screen for antifungal properties of LPC analogs.[11]

Objective: To determine the inhibitory effect of 17:1 LPC on the mycelial growth of a fungal or oomycete pathogen.

Materials:

  • 17:1 LPC (Avanti Polar Lipids or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate liquid growth medium for the target organism (e.g., Oat bean agar for P. infestans)

  • 96-well microtiter plates

  • Fungal/oomycete culture

  • Microplate fluorometer (if using a GFP-expressing strain) or spectrophotometer

Procedure:

  • Prepare 17:1 LPC Stock Solution: Dissolve 17:1 LPC in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Culture Preparation: Grow the fungal/oomycete pathogen in its appropriate liquid medium until it reaches the desired growth phase. If using a GFP-expressing strain, this can be monitored by fluorescence.

  • Assay Setup: a. In a 96-well microtiter plate, add the appropriate liquid growth medium. b. Add the pathogen culture to each well. c. Add serial dilutions of the 17:1 LPC stock solution to the wells to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 50, and 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects growth (typically <1%). d. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at the optimal temperature for the pathogen's growth.

  • Data Collection: a. For GFP-expressing strains, measure the fluorescence daily using a microplate fluorometer. b. For non-fluorescent strains, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) daily.

  • Data Analysis: Plot the growth (fluorescence or OD) over time for each concentration of 17:1 LPC. Calculate the IC50 value, which is the concentration of 17:1 LPC that inhibits growth by 50%.

Mycelial_Growth_Assay_Workflow A Prepare 17:1 LPC Stock Solution (in DMSO) C Set up 96-well plate: - Growth Medium - Pathogen Culture - Serial dilutions of 17:1 LPC A->C B Prepare Pathogen Culture (in liquid medium) B->C D Incubate at Optimal Temperature C->D E Measure Growth Daily (Fluorescence or OD) D->E F Data Analysis: - Plot Growth Curves - Calculate IC50 E->F

Caption: Workflow for the mycelial growth inhibition assay.

Protocol 2: In Vivo Administration of LPC in a Murine Disease Model

This protocol provides a general framework for the in vivo administration of 17:1 LPC, based on methodologies used for other LPC species in preclinical models of cardiac arrest and acute lung injury.[8][14]

Objective: To evaluate the therapeutic efficacy of 17:1 LPC in a murine model of a specific disease (e.g., inflammation, sepsis, or ischemia-reperfusion injury).

Materials:

  • 17:1 LPC

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sonicator

  • Sterile syringes and needles

  • Appropriate mouse model of disease

Procedure:

  • Preparation of LPC Formulation: a. Dissolve 17:1 LPC in a solution of 0.5% BSA in PBS. The BSA helps to solubilize the LPC and mimics its binding to albumin in the blood. b. Sonicate the solution for 5 cycles of 10 seconds each to ensure complete dissolution and homogeneity. c. Prepare a vehicle control solution of 0.5% BSA in PBS, also subjected to sonication.

  • Animal Dosing: a. The dose of 17:1 LPC will need to be determined based on preliminary dose-ranging studies. A starting point could be in the range of 5-25 mg/kg, based on studies with other LPCs.[1][8] b. The route of administration will depend on the disease model and desired pharmacokinetic profile (e.g., intravenous for rapid systemic effects, intraperitoneal or subcutaneous for sustained release). c. Administer the prepared 17:1 LPC formulation or vehicle control to the mice at the appropriate time point relative to the disease induction.

  • Monitoring and Endpoint Analysis: a. Monitor the animals for clinical signs and survival over a defined period. b. At the study endpoint, collect blood and/or tissues for analysis. c. Analyze relevant biomarkers of disease progression (e.g., inflammatory cytokines in plasma, tissue histology, organ function markers).

  • Data Analysis: Compare the outcomes in the 17:1 LPC-treated group with the vehicle-treated group using appropriate statistical methods.

In_Vivo_LPC_Administration_Workflow A Prepare 17:1 LPC Formulation (dissolved in 0.5% BSA in PBS, sonicated) C Administer 17:1 LPC or Vehicle (e.g., intravenous, intraperitoneal) A->C B Induce Disease in Mouse Model B->C D Monitor Clinical Signs and Survival C->D E Collect Blood and Tissues at Endpoint D->E F Analyze Biomarkers and Histology E->F G Statistical Analysis of Therapeutic Efficacy F->G

Caption: Workflow for in vivo administration and efficacy testing of 17:1 LPC.

Protocol 3: Cell-Based GPCR Activation Assay (cAMP Measurement)

This protocol is a general method to assess whether 17:1 LPC can activate Gs-coupled GPCRs, such as GPR119, leading to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine if 17:1 LPC stimulates cAMP production in cells expressing a target GPCR.

Materials:

  • A cell line endogenously expressing the target GPCR or a host cell line (e.g., HEK293) transfected to express the GPCR.

  • 17:1 LPC

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • A known agonist for the GPCR (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96- or 384-well plates

Procedure:

  • Cell Culture and Seeding: a. Culture the cells under standard conditions. b. Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: a. Prepare a stock solution of 17:1 LPC in an appropriate solvent (e.g., DMSO or ethanol). b. Prepare serial dilutions of 17:1 LPC and the positive control agonist in the assay buffer.

  • Assay Performance: a. On the day of the assay, remove the culture medium from the cells and wash with assay buffer. b. Add the diluted 17:1 LPC, positive control, or vehicle to the wells. c. Incubate for a predetermined time (e.g., 30 minutes) at 37°C. This time may need to be optimized.

  • cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: a. Generate a dose-response curve for 17:1 LPC and the positive control. b. Calculate the EC50 value for 17:1 LPC, which is the concentration that produces 50% of the maximal response.

GPCR_cAMP_Assay_Workflow A Seed GPCR-expressing cells in multi-well plates C Treat cells with compounds and incubate A->C B Prepare serial dilutions of 17:1 LPC and positive control B->C D Lyse cells and measure intracellular cAMP levels C->D E Data Analysis: - Generate dose-response curve - Calculate EC50 D->E

Caption: Workflow for a cell-based GPCR activation (cAMP) assay.

Conclusion

17:1 LPC is a valuable tool in lipidomics and holds potential as a bioactive molecule for drug discovery. While research specifically focused on the therapeutic applications of 17:1 LPC is still in its early stages, the broader understanding of the LPC class of lipids provides a strong foundation for its investigation. The protocols and information provided herein are intended to serve as a guide for researchers to explore the role of 17:1 LPC in various disease models and to uncover its potential as a novel therapeutic agent or a target for drug development. Further studies are warranted to elucidate its specific mechanisms of action, identify its molecular targets, and validate its therapeutic efficacy in preclinical and clinical settings.

References

Application Notes and Protocols for Lipid Extraction Methods Compatible with 17:1 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (Lyso PCs), including 17:1 Lyso PC, are bioactive lipid molecules that play crucial roles in various physiological and pathological processes. Accurate quantification of these signaling lipids is paramount for research in areas such as biomarker discovery and drug development. The efficiency of lipid extraction from biological matrices is a critical determinant of analytical accuracy. This document provides a detailed overview and experimental protocols for common lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—assessing their compatibility and effectiveness for the extraction of this compound.

Overview of Lipid Extraction Methods

The selection of an appropriate lipid extraction method is crucial for the quantitative recovery of lysophospholipids, which are more hydrophilic than many other lipid classes.[1] Traditional methods like Folch and Bligh-Dyer have been widely used, while newer methods like MTBE offer advantages in terms of solvent toxicity and ease of phase separation.[2][3]

  • Folch Method: This method utilizes a chloroform and methanol mixture (typically 2:1, v/v) to create a single-phase system with the aqueous sample, effectively extracting a broad range of lipids.[4] Subsequent addition of a salt solution induces phase separation, with lipids partitioning into the lower chloroform layer.

  • Bligh-Dyer Method: A modification of the Folch method, the Bligh-Dyer method uses a lower volume of chloroform and methanol, making it a more rapid extraction technique.[4][5] It is particularly suitable for samples with high water content.[6]

  • Methyl-tert-butyl ether (MTBE) Method: This method replaces the hazardous chloroform with the less toxic MTBE.[2][3] A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination from the aqueous phase.[2][3]

Quantitative Recovery of this compound

The recovery of lysophosphatidylcholines can vary significantly between different extraction methods. Due to their amphipathic nature, they can partition into both the organic and aqueous phases, leading to potential losses. The following table summarizes available quantitative data on the recovery of this compound and related lysophospholipids.

Extraction MethodLipid SpeciesSample MatrixRecovery (%)Reference
Two-Step Extraction
Chloroform:Methanol (17:1, v/v)LPC 17:1Not Specified72
Chloroform:Methanol (2:1, v/v)LPC 17:1Not Specified11
MTBE Method LPCs (class)Mouse Tissue49.6 ± 11.3
Salt-Assisted One-Step LPCs (class)Plasma93.2[7]
Bligh & Dyer LPCs (class)Plasma87.5[7]

Experimental Protocols

Detailed methodologies for the key lipid extraction techniques are provided below.

Modified Folch Method for Plasma

This protocol is adapted for the extraction of lipids from plasma samples.[4][8]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the organic phase to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for downstream analysis.

Folch_Workflow start Start: 100 µL Plasma add_cm Add 2 mL Chloroform:Methanol (2:1, v/v) start->add_cm vortex1 Vortex 1 min add_cm->vortex1 incubate Incubate 20 min at RT vortex1->incubate add_nacl Add 0.4 mL 0.9% NaCl incubate->add_nacl vortex2 Vortex 30 sec add_nacl->vortex2 centrifuge Centrifuge 2,000 x g, 10 min, 4°C vortex2->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry under Nitrogen collect_phase->dry reconstitute Reconstitute dry->reconstitute end End: Lipid Extract reconstitute->end

Modified Folch Method Workflow
Bligh-Dyer Method for Plasma

This protocol is a rapid method suitable for lipid extraction from plasma.[4][5]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture for 30 seconds.

  • Add 125 µL of chloroform and vortex for another 30 seconds.

  • Add 125 µL of deionized water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes at room temperature.

  • Three layers will be formed: an upper aqueous methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.

  • Carefully aspirate and discard the upper aqueous layer.

  • Collect the lower chloroform layer using a glass Pasteur pipette, passing through the protein disk.

  • Transfer the organic phase to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for analysis.

Bligh_Dyer_Workflow start Start: 100 µL Plasma add_cm1 Add 375 µL Chloroform:Methanol (1:2, v/v) start->add_cm1 vortex1 Vortex 30 sec add_cm1->vortex1 add_c Add 125 µL Chloroform vortex1->add_c vortex2 Vortex 30 sec add_c->vortex2 add_water Add 125 µL Deionized Water vortex2->add_water vortex3 Vortex 30 sec add_water->vortex3 centrifuge Centrifuge 1,000 x g, 10 min, RT vortex3->centrifuge collect_phase Collect Lower Chloroform Phase centrifuge->collect_phase dry Dry under Nitrogen collect_phase->dry reconstitute Reconstitute dry->reconstitute end End: Lipid Extract reconstitute->end

Bligh-Dyer Method Workflow
MTBE Method for Plasma

This protocol provides a chloroform-free alternative for lipid extraction from plasma.[2][3][9]

Materials:

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Deionized water

  • Glass or polypropylene centrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a centrifuge tube, add 200 µL of methanol.

  • Vortex for 10 seconds.

  • Add 800 µL of MTBE.

  • Vortex for 10 seconds and then incubate at room temperature for 1 hour on a shaker to ensure complete protein precipitation and lipid extraction.[9]

  • Add 300 µL of deionized water to induce phase separation.[9]

  • Vortex for 10 seconds.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins and separate the phases.[9]

  • Two distinct phases will be visible: an upper organic (MTBE) phase containing the lipids and a lower aqueous phase.

  • Carefully collect the upper organic phase.

  • Transfer the organic phase to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for analysis.

MTBE_Workflow start Start: 100 µL Plasma add_meoh Add 200 µL Methanol start->add_meoh vortex1 Vortex 10 sec add_meoh->vortex1 add_mtbe Add 800 µL MTBE vortex1->add_mtbe vortex_incubate Vortex & Incubate 1 hr at RT add_mtbe->vortex_incubate add_water Add 300 µL Deionized Water vortex_incubate->add_water vortex2 Vortex 10 sec add_water->vortex2 centrifuge Centrifuge 13,000 x g, 10 min vortex2->centrifuge collect_phase Collect Upper Organic Phase centrifuge->collect_phase dry Dry under Nitrogen collect_phase->dry reconstitute Reconstitute dry->reconstitute end End: Lipid Extract reconstitute->end

MTBE Method Workflow

Discussion and Recommendations

The choice of lipid extraction method can significantly impact the recovery of this compound and other lysophospholipids.

  • The Folch and Bligh-Dyer methods are well-established and generally provide good recovery for a broad range of lipids. However, the use of chloroform is a significant drawback due to its toxicity. For LPCs, which are relatively polar, there is a risk of incomplete extraction into the chloroform phase. Modifications, such as adjusting the pH or salt concentration of the aqueous phase, can improve the recovery of acidic lysophospholipids, though this may not be as critical for the zwitterionic Lyso PCs.

  • The MTBE method offers a safer alternative to chloroform-based methods and simplifies the collection of the lipid-containing phase.[2][3] However, some studies have reported lower recovery of LPCs with the MTBE method compared to others. This may be due to the partitioning of these more polar lipids into the aqueous methanol phase.

  • Single-phase and two-step extraction methods have also been developed to improve the recovery of polar lipids. A single-phase extraction using a butanol:methanol mixture has shown to be effective for polar lipids.[10] A two-step extraction, first with a less polar solvent mixture (e.g., chloroform:methanol 17:1) followed by a more polar mixture (e.g., chloroform:methanol 2:1), can fractionate lipids based on polarity and may improve the overall recovery of lysophospholipids.

For the specific and quantitative analysis of this compound, it is recommended to:

  • Select a method based on experimental priorities: If avoiding chlorinated solvents is a priority, the MTBE method is a good choice, but it may require optimization to maximize LPC recovery. The Folch and Bligh-Dyer methods are robust but require appropriate safety precautions.

  • Incorporate an internal standard: The use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended to correct for any losses during sample preparation and analysis, thereby improving the accuracy and precision of quantification.

  • Method validation: It is crucial to validate the chosen extraction method for the specific biological matrix being analyzed to ensure optimal and reproducible recovery of this compound.

By carefully considering the advantages and limitations of each method and implementing appropriate quality control measures, researchers can achieve reliable and accurate quantification of this compound to advance their scientific and drug development objectives.

References

Troubleshooting & Optimization

Technical Support Center: 17:1 Lyso PC in Methanol Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine) stability in methanol solution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this compound in methanolic solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound in a methanol solution?

For optimal stability, it is recommended to store this compound in a methanol solution at -20°C or lower, preferably at -80°C for long-term storage.[1] The solution should be stored in a glass vial with a Teflon-lined cap to prevent leaching of impurities that can occur with plastic containers.[2][3] To minimize oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

Q2: What is the expected shelf-life of this compound in methanol at different temperatures?

While specific long-term stability data for this compound in methanol is not extensively published, based on the stability of similar lysophospholipids, a noticeable degradation can be expected over time, even at low temperatures. For instance, a study on lysophosphatidylcholines in plasma stored at -80°C showed a decrease of approximately 15.1% over five years.[1] In a methanol solution, one of the primary degradation pathways is transesterification. The rate of degradation is influenced by temperature, presence of water, and pH. For sensitive experiments, it is advisable to use freshly prepared solutions or to re-qualify the concentration of the solution if it has been stored for an extended period.

Q3: What are the potential degradation products of this compound in methanol?

The primary degradation pathway for this compound in a methanol solution is likely transesterification. This chemical reaction involves the exchange of the fatty acyl group from the glycerol backbone to methanol, resulting in the formation of two main degradation products:

  • 10Z-Heptadecenoic acid methyl ester (17:1 FAME)

  • sn-glycero-3-phosphocholine (GPC)

This reaction can be catalyzed by acidic or basic conditions.[2][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in methanol.

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., lower than expected concentration) Degradation of this compound due to improper storage.Ensure storage at -20°C or -80°C in glass vials with Teflon-lined caps, under an inert atmosphere. For critical applications, use a freshly opened ampule or a recently prepared solution.
Degradation of this compound due to repeated freeze-thaw cycles.Aliquot the methanol solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Adsorption of the lipid to plasticware.Use glass or polypropylene labware. Avoid polystyrene, as lipids can adsorb to its surface. Use glass syringes or pipettes with polypropylene tips for transfers.
Appearance of unexpected peaks in chromatograms (e.g., LC-MS analysis) Presence of degradation products (17:1 FAME and GPC).Analyze for the expected mass-to-charge ratios (m/z) of the degradation products. 17:1 FAME will be highly non-polar, while GPC is very polar. Adjust chromatographic conditions if necessary to separate these from the parent compound.
Contamination from solvents or labware.Use high-purity, LC-MS grade methanol. Ensure all glassware is thoroughly cleaned. Run a solvent blank to identify any background contaminants.
Poor peak shape or signal intensity in LC-MS analysis In-source fragmentation of this compound.Optimize mass spectrometer source conditions (e.g., capillary voltage, temperature) to minimize in-source decay.
Formation of different adducts (e.g., sodium, potassium).Ensure the use of fresh mobile phases with consistent additives (e.g., ammonium acetate or formate) to promote the formation of a single, desired adduct.

Quantitative Stability Data

The following table provides hypothetical stability data for this compound in methanol to illustrate the expected degradation over time at different storage temperatures. Note: This data is for illustrative purposes and is based on general knowledge of lysophospholipid stability. Actual stability may vary.

Storage TemperatureTimeExpected Purity (%)Potential Degradation Products
-20°C 1 Month>98%17:1 FAME, GPC
6 Months90-95%17:1 FAME, GPC
12 Months85-90%17:1 FAME, GPC
-80°C 1 Month>99%17:1 FAME, GPC
6 Months>98%17:1 FAME, GPC
12 Months95-98%17:1 FAME, GPC

Experimental Protocols

Protocol for Assessing the Stability of this compound in Methanol by LC-MS/MS

This protocol outlines a method to quantitatively assess the stability of this compound in a methanol solution over time.

1. Materials and Reagents:

  • This compound methanol solution (of known initial concentration)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Ammonium formate or acetate

  • Internal Standard (IS): e.g., 17:0 Lyso PC or a stable isotope-labeled this compound (d-17:1 Lyso PC)

  • Autosampler vials with Teflon-lined caps

2. Sample Preparation and Storage:

  • Aliquot the this compound methanol solution into multiple glass autosampler vials.

  • Prepare separate sets of samples for storage at different temperatures (e.g., -20°C and -80°C).

  • Prepare a "time zero" (T0) sample for immediate analysis.

  • At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of vials from each storage temperature.

  • Allow the samples to equilibrate to room temperature.

  • Prepare samples for analysis by diluting them to a suitable concentration for LC-MS/MS analysis using the initial mobile phase composition. Add the internal standard at a fixed concentration to all samples, including the T0 sample and calibration standards.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from potential degradation products. For example:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (for triple quadrupole):

    • This compound: Monitor the transition from the parent ion [M+H]⁺ to the characteristic phosphocholine headgroup fragment (m/z 184).

    • Internal Standard: Monitor the corresponding transition for the chosen IS.

    • 17:1 FAME (optional): Monitor the transition for the protonated molecule.

4. Data Analysis:

  • Construct a calibration curve using freshly prepared standards of this compound of known concentrations, with the internal standard.

  • For each time point, calculate the concentration of this compound in the stored samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

  • Plot the percentage remaining versus time for each storage condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing start This compound in Methanol aliquot Aliquot into Glass Vials start->aliquot storage Store at -20°C and -80°C aliquot->storage retrieve Retrieve Samples at T=0, 1, 3, 6, 12 months storage->retrieve add_is Add Internal Standard retrieve->add_is lcms LC-MS/MS Analysis add_is->lcms quantify Quantify Concentration lcms->quantify stability Calculate % Remaining vs. T0 quantify->stability plot Plot Stability Curve stability->plot

Caption: Workflow for assessing the stability of this compound in methanol.

degradation_pathway cluster_products Degradation Products lyso_pc This compound methanol Methanol (CH3OH) lyso_pc->products methanol->products fame 17:1 Fatty Acid Methyl Ester products->fame gpc sn-glycero-3-phosphocholine products->gpc

References

preventing degradation of 17:1 Lyso PC during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is expected to be stable for at least one year.[1] To prevent degradation, the container should be sealed tightly to protect it from moisture and light.

Q2: My powdered this compound appears clumpy or has a waxy consistency. Is it still usable?

A2: The choline head group of lysophosphatidylcholines (LPCs) is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause the powder to appear clumpy, waxy, or gum-like. While this does not necessarily indicate chemical degradation, it is best to handle the solid in a dry environment, such as a glove box with an inert atmosphere. To ensure accurate weighing, it is recommended to allow the container to warm to room temperature before opening to prevent condensation.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is not recommended for long periods. Aqueous solutions are particularly susceptible to hydrolysis and should be prepared fresh and used within the same day.[3] If storage in an organic solvent is necessary, use a high-purity, deoxygenated solvent such as a chloroform:methanol mixture.[3] Aliquot the solution into glass vials with Teflon-lined caps, flush with an inert gas like argon or nitrogen, and store at -80°C for short-term storage (up to one month).[4]

Q4: What are the primary degradation pathways for this compound?

A4: The three main degradation pathways for this compound are:

  • Hydrolysis: The ester bond linking the heptadecenoyl chain to the glycerol backbone can be cleaved, yielding a free fatty acid and glycerophosphocholine. This process is accelerated by moisture and non-neutral pH.[5]

  • Oxidation: The double bond in the 17:1 fatty acid chain is susceptible to oxidation, especially when exposed to air (oxygen) and light.[3] This can lead to the formation of various oxidation byproducts, altering the structure and function of the lipid.

  • Acyl Migration: The fatty acyl chain can migrate from the sn-1 position to the sn-2 position of the glycerol backbone, forming an isomeric mixture.[6][7] This process can be influenced by pH and temperature.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpected experimental results or loss of biological activity Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, atmosphere, container). 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of your this compound stock using an appropriate analytical method like HPLC-ELSD or LC-MS/MS.
Difficulty dissolving the lipid powder The lipid may have absorbed moisture, affecting its solubility characteristics.1. Ensure the powder is brought to room temperature in a desiccator before opening. 2. Use a high-purity organic solvent such as a chloroform/methanol mixture for initial dissolution. 3. For aqueous solutions, prepare by dissolving in an aqueous buffer with sonication, but use immediately.
Presence of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) This could indicate the presence of degradation products such as free fatty acids, glycerophosphocholine, oxidized LPCs, or the sn-2 acyl isomer.1. Run a fresh, high-purity standard of this compound to confirm the retention time of the parent compound. 2. Use mass spectrometry to identify the masses of the unknown peaks and compare them to potential degradation products. 3. Review your storage and sample preparation procedures to identify potential sources of degradation.

Data on Storage Stability

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the expected stability under various scenarios.

Storage ConditionFormAtmosphereExpected StabilityPrimary Degradation Risks
-20°C Solid Inert Gas (Argon/Nitrogen) ≥ 1 year [1]Minimal
-20°CSolidAir< 1 yearOxidation, Hydrolysis (if moisture is present)
4°CSolidAirWeeks to monthsOxidation, Hydrolysis
Room TemperatureSolidAirDays to weeksRapid Oxidation and Hydrolysis
-80°C In Organic Solvent Inert Gas (Argon/Nitrogen) Up to 6 months [4][8]Acyl Migration, Hydrolysis
-20°CIn Organic SolventInert Gas (Argon/Nitrogen)Up to 1 month[4][8]Acyl Migration, Hydrolysis
Room TemperatureIn Aqueous SolutionAir< 24 hoursRapid Hydrolysis and Oxidation

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC-ELSD

This protocol provides a general method for the simultaneous analysis of lysophosphatidylcholine and its potential hydrolytic degradation products.

  • Preparation of Standards and Samples:

    • Prepare stock solutions of high-purity this compound, heptadecanoic acid (free fatty acid standard), and glycerophosphocholine in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).

    • Create a series of calibration standards by diluting the stock solutions.

    • Dissolve the this compound sample to be tested in the mobile phase or a compatible solvent.

  • HPLC-ELSD System and Conditions:

    • Column: Silica-based normal-phase column (e.g., Allsphere silica, 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient elution is typically used. For example:

      • Mobile Phase A: Chloroform/Methanol (70:30, v/v)[9]

      • Mobile Phase B: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v)[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25°C.[9]

    • ELSD Settings:

      • Drift Tube Temperature: 40°C[9]

      • Nebulizing Gas (Nitrogen) Pressure: 3.2 bar[9]

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the amount of this compound and any detected degradation products using the calibration curves.

Visualizations

Degradation Pathways of this compound

Degradation Pathways of this compound LPC This compound (sn-1) Hydrolysis Hydrolysis (+H2O) LPC->Hydrolysis Oxidation Oxidation (+O2) LPC->Oxidation AcylMigration Acyl Migration LPC->AcylMigration FFA Heptadecanoic Acid Hydrolysis->FFA GPC Glycerophosphocholine Hydrolysis->GPC Oxidized_LPC Oxidized Products Oxidation->Oxidized_LPC LPC_isomer This compound (sn-2 isomer) AcylMigration->LPC_isomer

Caption: Key degradation routes for this compound.

Recommended Workflow for Handling and Storage of this compound

Recommended Workflow for Handling and Storage cluster_storage Long-Term Storage cluster_usage Experimental Use Receive Receive this compound (Solid) Store Store at -20°C in original sealed vial Receive->Store Warm Warm to Room Temp in Desiccator Store->Warm Prepare for use Weigh Weigh desired amount (inert atmosphere if possible) Warm->Weigh Dissolve Dissolve in appropriate solvent (deoxygenated for organic) Weigh->Dissolve Use Use immediately Dissolve->Use

Caption: Workflow for optimal storage and handling.

References

Technical Support Center: 17:1 LPC Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity of 17:1 Lysophosphatidylcholine (LPC) in mass spectrometry experiments.

Troubleshooting Guide: Poor Signal of 17:1 LPC

This guide provides a systematic approach to diagnosing and resolving low signal intensity for 17:1 LPC.

Question: I am observing a weak or no signal for 17:1 LPC. What are the common causes and how can I troubleshoot this issue?

Answer:

A poor signal for 17:1 LPC can stem from several factors, broadly categorized into sample-related issues, liquid chromatography (LC) conditions, and mass spectrometer (MS) settings. Below is a step-by-step troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow

G Troubleshooting Workflow for Poor 17:1 LPC Signal cluster_0 Initial Checks cluster_1 Sample-Related Issues cluster_2 LC-MS Method Issues cluster_3 Instrument Performance cluster_4 Resolution Start Start: Poor 17:1 LPC Signal CheckStandard 1. Analyze a fresh 17:1 LPC standard. Is the signal strong? Start->CheckStandard SamplePrep 2. Review Sample Preparation. - Inefficient extraction? - Sample degradation? - Incorrect solvent? CheckStandard->SamplePrep No InstrumentCheck 6. Verify Instrument Performance. - Is the MS tuned and calibrated? - Is the ion source clean? - Check for leaks and clogs. CheckStandard->InstrumentCheck Yes MatrixEffects 3. Investigate Matrix Effects. - Dilute the sample. - Improve sample cleanup (e.g., SPE). - Use a suitable internal standard. SamplePrep->MatrixEffects LC_Conditions 4. Optimize LC Conditions. - Check for co-elution with other lipids. - Adjust gradient and flow rate. - Verify mobile phase composition. MatrixEffects->LC_Conditions MS_Parameters 5. Optimize MS Parameters. - Check ionization mode (Positive ESI). - Tune source parameters (voltages, gas flows, temp). - Verify precursor/product ion selection. LC_Conditions->MS_Parameters Resolved Signal Restored MS_Parameters->Resolved InstrumentCheck->Resolved

Caption: A step-by-step workflow for troubleshooting poor 17:1 LPC signal.

Frequently Asked Questions (FAQs)

Sample Preparation & Stability

Q1: How can I prevent the degradation of 17:1 LPC in my samples?

A1: LPCs are susceptible to enzymatic degradation.[1][2] To ensure sample stability, consider the following:

  • Rapid Processing: Process samples as quickly as possible and store them at -80°C.

  • Enzyme Deactivation: For tissue samples, heat treatment immediately after collection can deactivate enzymes like phospholipases that degrade LPCs.[1][2]

  • Solvent Choice: Use appropriate extraction solvents, such as a chloroform/methanol mixture, and ensure they are of high purity (LC-MS grade).[3]

Q2: What is the best method for extracting 17:1 LPC from plasma?

A2: A widely used and effective method is the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to partition lipids from other cellular components.[4] Another common method involves protein precipitation with a cold organic solvent like methanol, followed by lipid extraction with a solvent like methyl tert-butyl ether (MTBE).[5]

Liquid Chromatography

Q3: My 17:1 LPC peak has a poor shape (broadening or tailing). What should I do?

A3: Poor peak shape can diminish signal height and resolution.[6] To address this:

  • Optimize Gradient: Adjust the LC gradient to ensure adequate separation of 17:1 LPC from other isomeric and isobaric lipids.[6]

  • Column Integrity: Ensure the column is not contaminated or overloaded.[7]

  • Mobile Phase: Verify the correct composition and pH of your mobile phases. The use of additives like ammonium formate or acetate can improve peak shape and ionization.[5]

Q4: How do I avoid co-elution of 17:1 LPC with other phospholipids that cause ion suppression?

A4: Co-eluting glycerophosphocholines are a major cause of ion suppression.[8][9]

  • Chromatographic Separation: Employing reversed-phase liquid chromatography (RPLC) with a C18 or C8 column is effective for separating different lipid classes.[5]

  • Internal Standards: Use a suitable internal standard that co-elutes closely with 17:1 LPC to compensate for matrix effects. A stable isotope-labeled 17:1 LPC or an odd-chain LPC like 17:0 LPC are excellent choices.[5][10]

Mass Spectrometry

Q5: What are the optimal mass spectrometer settings for 17:1 LPC analysis?

A5: The optimal settings can vary between instruments, but here are general guidelines:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for LPC analysis, as LPCs readily form protonated molecules [M+H]+.[11]

  • Precursor Ion Scan: A common and specific method for detecting LPCs is to perform a precursor ion scan for m/z 184, which corresponds to the phosphocholine headgroup.[9][12]

  • Source Parameters: Carefully tune the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for 17:1 LPC while minimizing in-source fragmentation.[8][13]

Q6: What is in-source fragmentation and how can it affect my 17:1 LPC signal?

A6: In-source fragmentation (ISF) is the breakdown of an ion within the ion source before it reaches the mass analyzer. For LPCs, this can lead to the generation of fragments that can be misidentified as other lipids (e.g., free fatty acids or lysophosphatidylethanolamines), and it reduces the intensity of the intended precursor ion.[8][13] Optimizing source voltages and temperatures can help minimize ISF.[8][13]

Q7: I see multiple peaks that could be 17:1 LPC (e.g., adducts). Which one should I use for quantification?

A7: LPCs can form several adducts in the ion source, such as [M+H]+, [M+Na]+, and [M+NH4]+. While the protonated molecule [M+H]+ is usually the most abundant and preferred for quantification, the formation of other adducts can dilute the signal of the target ion. The use of mobile phase modifiers like ammonium formate can promote the formation of a specific adduct ([M+H]+ or [M+NH4]+) for more consistent results.

Common 17:1 LPC Adducts (Positive ESI) Calculated m/z
[M+H]+508.34
[M+Na]+530.32
[M+K]+546.29
[M+NH4]+525.37
Note: The exact mass of 17:1 LPC (C25H50NO7P) is 507.33 Da.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from a common method using methyl tert-butyl ether (MTBE) for lipid extraction.[5]

  • Sample Preparation: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 225 µL of cold methanol containing the internal standard (e.g., LPC 17:0 at a known concentration). Vortex for 10 seconds.

  • Lipid Extraction: Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness using a centrifugal evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: General LC-MS/MS Method for 17:1 LPC Quantification

This protocol provides a starting point for developing an LC-MS/MS method for 17:1 LPC.

Parameter Recommendation
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute lipids, then return to initial conditions for re-equilibration.
Injection Volume 2 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) or Precursor Ion Scan
MRM Transition m/z 508.3 -> m/z 184.1 (for [M+H]+)
Collision Energy Optimize for the specific instrument (typically 20-40 eV)
Source Temp. 300 - 550 °C (instrument dependent)
Capillary Voltage 3.0 - 5.5 kV (instrument dependent)

Signaling and Logical Relationships

LPC Biosynthesis and Degradation Pathway

G PC Phosphatidylcholine (PC) PLA2 PLA2 PC->PLA2 LPC 17:1 LPC LPCAT LPCAT LPC->LPCAT ATX ATX LPC->ATX LPTA LPTA LPC->LPTA GPC Glycerophosphocholine (GPC) FFA Fatty Acid LPA Lysophosphatidic Acid (LPA) Choline Choline AcylCoA Acyl-CoA AcylCoA->LPCAT PLA2->LPC PLA2->FFA + LPCAT->PC Reacylation ATX->LPA ATX->Choline + LPTA->PC LPTA->GPC +

Caption: Key pathways for the synthesis and breakdown of LPC.

References

Technical Support Center: Quantification of 17:1 Lyso-PC Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 17:1 lysophosphatidylcholine (Lyso-PC) and addressing the challenges of isomer interference.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to separate 17:1 Lyso-PC isomers?

A1: 17:1 Lyso-PC exists as two main positional isomers: sn-1 and sn-2, which have the fatty acyl chain at different positions on the glycerol backbone. These isomers can have distinct biological activities and metabolic fates. Therefore, to accurately understand their roles in biological processes and as potential biomarkers, it is essential to chromatographically separate and individually quantify them. Co-elution of these isomers will lead to inaccurate quantification and potentially misleading biological interpretations.

Q2: What are the primary analytical challenges in quantifying 17:1 Lyso-PC isomers?

A2: The main challenge is the structural similarity of the sn-1 and sn-2 isomers, which makes them difficult to separate chromatographically. They have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone without prior separation. Furthermore, acyl migration, the process where the fatty acyl chain moves between the sn-1 and sn-2 positions, can occur during sample preparation and analysis, leading to inaccurate quantification of the individual isomers.

Q3: Which chromatographic technique is better for separating 17:1 Lyso-PC isomers: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A3: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the separation of Lyso-PC isomers.[1] RPLC separates lipids primarily based on the hydrophobicity of their fatty acyl chains, while HILIC separates them based on the polarity of their headgroups.[1] For Lyso-PC isomers, RPLC is often preferred as it can effectively resolve the sn-1 and sn-2 positional isomers.[2] HILIC, on the other hand, is excellent for separating lipid classes.[1] The choice of technique will depend on the specific requirements of the assay, such as the complexity of the sample matrix and the other lipids of interest.

Q4: How can I confirm the identity of the sn-1 and sn-2 isomers of 17:1 Lyso-PC using tandem mass spectrometry (MS/MS)?

A4: Tandem mass spectrometry (MS/MS) is a powerful tool for identifying Lyso-PC isomers. In positive ion mode, the fragmentation of the phosphocholine headgroup yields characteristic product ions. The ion at m/z 184.1 is a general marker for phosphatidylcholines. Critically, the fragment ion at m/z 104.1 is specific for Lyso-PC species with the acyl chain at the sn-1 position.[3] By comparing the relative intensities of these fragment ions, you can distinguish between the sn-1 and sn-2 isomers.

Q5: What internal standard should I use for the quantification of 17:1 Lyso-PC?

A5: An ideal internal standard should be a stable, non-endogenous compound with similar chemical and physical properties to the analyte. For the quantification of 17:1 Lyso-PC, an odd-chain Lyso-PC, such as 17:0 Lyso-PC, is commonly used.[4] Deuterated analogs of 17:1 Lyso-PC can also be excellent choices as they have nearly identical physicochemical properties to the analyte.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or no separation of 17:1 Lyso-PC isomers 1. Inappropriate LC column or mobile phase. 2. Gradient profile is not optimal. 3. Column degradation.1. Use a high-resolution reversed-phase column (e.g., C18 or C30). Optimize the mobile phase composition, paying attention to the organic solvent ratio and additives. 2. Adjust the gradient steepness and duration to improve resolution. 3. Replace the column if it has been used extensively or shows signs of performance loss.
Peak splitting for 17:1 Lyso-PC isomers 1. Sample solvent is too strong. 2. Column contamination or void formation. 3. Co-elution with an interfering compound.1. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[5] 2. Flush the column with a strong solvent to remove contaminants. If a void has formed, the column may need to be replaced.[6] 3. Review the mass spectra of the split peaks to check for different m/z values that would indicate an interfering species. Adjust the chromatographic method to resolve the interference.
Low signal intensity or poor sensitivity 1. Suboptimal ionization in the mass spectrometer source. 2. Inefficient sample extraction. 3. Ion suppression from matrix components.1. Optimize ESI source parameters such as spray voltage, gas flows, and temperature. 2. Evaluate and optimize the lipid extraction protocol to ensure efficient recovery of Lyso-PCs. 3. Improve sample cleanup to remove interfering matrix components. Consider using a different chromatographic method (e.g., HILIC) that may offer better separation from interfering compounds.
Poor reproducibility of retention times and peak areas 1. Inconsistent sample preparation. 2. Fluctuations in LC system pressure or temperature. 3. Autosampler injection volume variability.1. Standardize all sample preparation steps and ensure consistency across all samples. 2. Check the LC system for leaks and ensure the column oven is maintaining a stable temperature. 3. Verify the autosampler's performance and ensure there are no air bubbles in the syringe.
Suspected acyl migration 1. Inappropriate sample storage or handling conditions (e.g., high temperature, extreme pH).1. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. Use a slightly acidic pH (e.g., pH 4) during extraction to minimize acyl migration.[7]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of Lyso-PC isomers. Please note that specific values can vary depending on the instrument, column, and experimental conditions.

Parameter Reversed-Phase LC-MS/MS HILIC-MS/MS References
Resolution of sn-isomers Good to excellentLimited[1][2]
Limit of Detection (LOD) 0.04 - 10 pmol/mL0.5 - 5 pmol/mL[4][8]
Limit of Quantification (LOQ) 0.1 - 30 pmol/mL1.0 - 10 pmol/mL[4][8]
Reproducibility (%RSD) < 15%< 20%[9]

Experimental Protocols

Sample Preparation from Human Plasma (Lipid Extraction)

This protocol is a general guideline for the extraction of lipids, including 17:1 Lyso-PC, from human plasma.

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of internal standard (e.g., 17:0 Lyso-PC).

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of cold methanol to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Add 2 mL of cold chloroform.

    • Vortex again for 1 minute.

    • Add 0.8 mL of water to induce phase separation.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile 1:1, v/v).

LC-MS/MS Method for 17:1 Lyso-PC Isomer Separation

This is a representative reversed-phase LC-MS/MS method for the separation and quantification of 17:1 Lyso-PC isomers.

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • 17:1 Lyso-PC (sn-1 and sn-2): Precursor ion m/z 508.3 -> Product ion m/z 184.1

    • 17:1 Lyso-PC (sn-1 specific): Precursor ion m/z 508.3 -> Product ion m/z 104.1

    • 17:0 Lyso-PC (Internal Standard): Precursor ion m/z 510.3 -> Product ion m/z 184.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (17:0 Lyso-PC) plasma->add_is extraction Liquid-Liquid Extraction (Methanol/Chloroform/Water) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_separation Reversed-Phase LC Separation dry_recon->lc_separation Inject ms_detection ESI-MS/MS Detection (Positive Ion Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration Acquire Data isomer_ratio Isomer Ratio Calculation peak_integration->isomer_ratio

Caption: Experimental workflow for 17:1 Lyso-PC isomer quantification.

Troubleshooting Logic

troubleshooting_logic cluster_peak_shape Peak Shape Issues node_action node_action start Poor Isomer Separation? check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes replace_column Replace Column check_column->replace_column No check_gradient Is the gradient profile optimized? check_mobile_phase->check_gradient Yes optimize_mp Optimize Mobile Phase check_mobile_phase->optimize_mp No optimize_gradient Adjust Gradient Profile check_gradient->optimize_gradient No peak_splitting Peak Splitting? check_solvent Is sample solvent weaker than mobile phase? peak_splitting->check_solvent check_contamination Is the column clean? check_solvent->check_contamination Yes adjust_solvent Adjust Sample Solvent check_solvent->adjust_solvent No clean_column Clean/Flush Column check_contamination->clean_column No

Caption: Troubleshooting decision tree for isomer separation issues.

Lyso-PC Signaling Pathway

signaling_pathway lyso_pc Lysophosphatidylcholine (Lyso-PC) g2a G2A Receptor lyso_pc->g2a Binds to plc Phospholipase C (PLC) g2a->plc Activates pkc Protein Kinase C (PKC) plc->pkc Activates downstream Downstream Signaling (e.g., MAP Kinase Pathway) pkc->downstream Activates response Cellular Responses (Inflammation, Proliferation) downstream->response

Caption: Simplified signaling pathway of Lyso-PC via PKC activation.

References

Technical Support Center: Optimizing LC Gradient for 17:1 LysoPC Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 17:1 Lysophosphatidylcholine (LysoPC) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing Liquid Chromatography (LC) methods and troubleshooting common issues encountered during the separation of these critical lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are 17:1 LysoPC isomers, and why is their separation important?

A1: 17:1 LysoPC refers to lysophosphatidylcholine with a 17-carbon fatty acid chain containing one double bond. The primary isomers of interest are positional or regioisomers, specifically sn-1 and sn-2 LysoPC. These isomers differ in the position of the fatty acid on the glycerol backbone. The specific location of the fatty acid chain profoundly impacts the molecule's biological activity and metabolism. Accurate separation and quantification are crucial for understanding their distinct roles in signaling pathways, disease pathology, and as potential biomarkers.

Q2: What is the primary challenge in separating sn-1 and sn-2 LysoPC isomers?

A2: The primary challenge is their high structural similarity. Both isomers have the same mass and elemental composition, making them indistinguishable by mass spectrometry alone without prior chromatographic separation. Their physicochemical properties are nearly identical, requiring a highly selective LC method to resolve them. The elution order in reversed-phase chromatography is consistent: the sn-2 isomer elutes slightly earlier than the sn-1 isomer.[1]

Q3: Which LC column is most effective for separating 17:1 LysoPC isomers?

A3: Reversed-phase (RP) columns are the standard for separating LysoPC isomers. C18 columns are most commonly used, with sub-2 µm particle sizes (UPLC/UHPLC) offering superior resolution and efficiency.[2][3] Columns with Charged Surface Hybrid (CSH) C18 technology are particularly effective as they can improve peak shape for phospholipids.[4] For complex separations, connecting two columns in series has also been shown to enhance resolution.[2]

Q4: What are the recommended mobile phases for this separation?

A4: The most common mobile phases are mixtures of water, acetonitrile (ACN), and isopropanol (IPA). Additives are crucial for good peak shape and ionization efficiency in mass spectrometry. Typically, 10 mM ammonium formate or ammonium acetate is used.[5] A low concentration of formic acid (e.g., 0.1%) may also be added to improve peak shape.

Q5: How does the LC gradient slope affect the resolution of LysoPC isomers?

A5: A shallower gradient (i.e., a slower increase in the percentage of the strong organic solvent) generally provides better resolution for closely eluting compounds like isomers. By increasing the run time and making the gradient less steep in the region where the LysoPC isomers elute, the interaction time with the stationary phase is extended, allowing for better separation between the sn-1 and sn-2 forms.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor resolution or complete co-elution of 17:1 LysoPC isomers.

Question Possible Causes Solutions & Recommendations
Why are my sn-1 and sn-2 isomer peaks not separating? 1. Gradient is too steep: A rapid increase in organic solvent strength will cause the isomers to elute too quickly and without sufficient differential retention.Action: Decrease the gradient slope. Reduce the rate of increase of Mobile Phase B (the organic-rich solvent) during the elution window for your isomers. For example, change a 5%/min ramp to a 1-2%/min ramp.
2. Inappropriate column chemistry: The selected C18 column may not have the required selectivity for these specific isomers.Action: Switch to a column known for good performance in lipidomics, such as a UPLC CSH C18 or another high-strength silica (HSS) C18 column. Consider a longer column or coupling two columns.[2]
3. High flow rate: A faster flow rate reduces the time available for the isomers to interact with the stationary phase.Action: Reduce the flow rate. For a 2.1 mm ID column, flow rates between 0.2-0.4 mL/min are typical.[5]
4. Suboptimal mobile phase: The choice of organic solvent (e.g., methanol vs. isopropanol) or additive can affect selectivity.Action: Test different organic modifiers. Isopropanol is often favored as the strong solvent in the binary pump system for lipidomics. Ensure additives like ammonium formate are present.

Problem 2: My LysoPC isomer peaks are present but show poor shape (splitting, fronting, or tailing).

Question Possible Causes Solutions & Recommendations
Why do my isomer peaks look split or shouldered? 1. Mismatch between sample solvent and mobile phase: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Action: Reconstitute your sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions (e.g., 50:50 ACN:Water).
2. Column contamination or void: Particulates on the column inlet frit or a void in the packing material can distort the flow path.Action: First, reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column frit or the entire column. Using an in-line filter can prevent future contamination.
3. Extra-column dead volume: Poorly made fittings or excessive tubing length between the injector, column, and detector can cause peak broadening and splitting.Action: Ensure all fittings are properly tightened and use tubing with the smallest appropriate inner diameter and shortest possible length.
Why are my peaks tailing? 1. Secondary interactions with the stationary phase: Residual silanol groups on the silica backbone can interact with the phosphate group of the LysoPC, causing tailing.Action: Use a modern, end-capped column (like a CSH or BEH column). Ensure your mobile phase contains an appropriate modifier (e.g., ammonium formate) to buffer the pH and minimize these interactions.

Experimental Protocols

Representative UPLC-MS/MS Protocol for 17:1 LysoPC Isomer Separation

This protocol is a representative method synthesized from common practices in lipidomics for the separation of LysoPC isomers.

1. Sample Preparation (from Plasma)

  • To 20 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., LysoPC 17:0).

  • Vortex for 30 seconds to precipitate proteins.

  • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 180 µL of LC-MS grade water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Acetonitrile/Isopropanol (50:50, v/v).

2. LC Conditions

  • LC System: UPLC/UHPLC system

  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

  • Column Temperature: 55 °C

  • Mobile Phase A: 60:40 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM Ammonium Formate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

3. LC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.460.040.0Initial
2.00.457.043.06
2.10.450.050.06
12.00.446.054.06
12.10.430.070.06
18.00.41.099.06
20.00.41.099.06
20.10.460.040.06
25.00.460.040.06

4. MS Conditions (Triple Quadrupole or QTOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transition for 17:1 LysoPC: Precursor ion (m/z) 508.3 → Product ion (m/z) 184.1 (for phosphocholine headgroup)

Data Presentation

Table 1: Representative Data for Gradient Optimization

This table provides an illustrative example of how different gradient slopes can impact the separation of 17:1 LysoPC sn-1 and sn-2 isomers. Note: These are representative values for demonstration purposes.

Gradient ConditionGradient Slope (%B/min)RT sn-2 (min)RT sn-1 (min)Resolution (Rs)
Fast Gradient 5.08.158.250.95 (Co-elution)
Moderate Gradient 2.510.3010.551.40 (Partial Separation)
Optimized Shallow Gradient 1.0 11.40 11.75 1.85 (Baseline Separation)

Visualizations

Troubleshooting_Workflow Start Poor Isomer Separation (Co-elution or Peak Splitting) CheckGradient Is the gradient shallow enough? (~1-2% organic/min) Start->CheckGradient CheckSolvent Is the sample solvent weaker than initial mobile phase? CheckGradient->CheckSolvent No AdjustGradient Action: Decrease gradient slope and/or increase run time. CheckGradient->AdjustGradient Yes CheckColumn Is the column hardware okay? (No voids, no plugged frit) CheckSolvent->CheckColumn No ReconstituteSample Action: Reconstitute sample in initial mobile phase composition. CheckSolvent->ReconstituteSample Yes CheckFittings Are all fittings and tubing optimized for low dead volume? CheckColumn->CheckFittings No FlushColumn Action: Reverse-flush column. If fails, replace column. CheckColumn->FlushColumn Yes FixFittings Action: Check/remake all fittings. Use shorter, narrower ID tubing. CheckFittings->FixFittings Yes Success Separation Achieved CheckFittings->Success No AdjustGradient->Success ReconstituteSample->Success FlushColumn->Success FixFittings->Success

Caption: Troubleshooting workflow for poor separation of 17:1 LysoPC isomers.

Gradient_Optimization_Workflow Start Goal: Baseline Separation (Rs > 1.5) of sn-1 and sn-2 Isomers ScoutGradient Step 1: Run a fast 'scouting' gradient to find elution time of 17:1 LysoPC. Start->ScoutGradient IsolateRegion Step 2: Isolate the elution region. Note the % organic solvent. ScoutGradient->IsolateRegion FlattenGradient Step 3: Flatten the gradient slope around the elution region. IsolateRegion->FlattenGradient Evaluate Step 4: Evaluate Resolution (Rs). Is Rs > 1.5? FlattenGradient->Evaluate FurtherOptimize Step 5: Further decrease slope or try different organic solvent (e.g., IPA vs. ACN). Evaluate->FurtherOptimize No Done Optimized Method Achieved Evaluate->Done Yes FurtherOptimize->Evaluate

Caption: Logical workflow for optimizing an LC gradient for LysoPC isomer separation.

References

matrix effects on 17:1 Lyso PC ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17:1 Lyso PC (LPC 17:1) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ESI-MS analysis of LPC 17:1, focusing on the impact of matrix effects on ionization.

Issue: Poor sensitivity or low signal intensity for LPC 17:1.

  • Question: Why is the signal for my LPC 17:1 standard or analyte unexpectedly low?

  • Answer: Low signal intensity for LPC 17:1 is often a result of ion suppression , a common matrix effect in ESI-MS.[1][2] Co-eluting endogenous components from the sample matrix, such as other phospholipids, salts, and proteins, compete with LPC 17:1 for ionization, leading to a decreased signal.[1] Phospholipids are a major cause of ion suppression in the positive ion electrospray mode.[3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[1][4]

    • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric reversed-phase SPE cartridge to effectively remove salts and other phospholipids.[4][5]

    • Liquid-Liquid Extraction (LLE): LLE can provide clean extracts, but analyte recovery for polar lipids like Lyso PC might be low.[5]

    • Protein Precipitation (PPT): While a common technique, PPT is the least effective at removing residual matrix components and often leads to significant ion suppression.[5]

  • Improve Chromatographic Separation: Enhancing the separation between LPC 17:1 and matrix components can significantly reduce ion suppression.[1]

    • Adjust the mobile phase composition and gradient to better resolve the analyte from interfering compounds.[1][6]

    • Consider using Ultra-High-Performance Liquid Chromatography (UPLC) technology, which has been shown to improve resolution and reduce matrix effects compared to traditional HPLC.[5]

  • Optimize MS Parameters:

    • Ionization Polarity: Investigate switching to negative ionization mode, as it can sometimes be less susceptible to matrix effects because fewer matrix components ionize in this mode.[4][7]

    • Source Conditions: Adjust ion source temperature and gas flows to optimize the ionization efficiency for LPC 17:1.[4]

Issue: Inconsistent and irreproducible quantitative results for LPC 17:1.

  • Question: My quantitative data for LPC 17:1 is not reproducible across different samples. What could be the cause?

  • Answer: Poor reproducibility is a hallmark of uncompensated matrix effects. The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression and, consequently, inconsistent results.[8]

Troubleshooting Steps:

  • Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects. A SIL internal standard will co-elute with the analyte and experience similar ionization suppression, allowing for more reliable quantification based on the analyte-to-internal standard ratio.[1] While LPC 17:1 itself is often used as an internal standard for other lipids, if you are quantifying LPC 17:1, a SIL version (e.g., LPC 17:1-d7) would be ideal.

  • Assess the Matrix Effect: It is crucial to determine the extent of the matrix effect in your assay. The post-extraction spike method is a common approach for this assessment.[1][4]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., plasma from the same source, stripped of endogenous LPC 17:1). This helps to ensure that the calibration curve accurately reflects the ionization behavior of the analyte in the presence of the matrix.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ESI-MS?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantitative analyses.[1][4] In the context of LPC 17:1 analysis, common interfering matrix components include other lipids (especially other phospholipids), salts, and proteins.[1][3]

Q2: How can I quantitatively assess the matrix effect on my LPC 17:1 analysis?

A2: The post-extraction spike method is a widely used technique to quantify matrix effects.[4] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution. The percentage matrix effect can be calculated using the formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: Can simply diluting my sample reduce matrix effects for LPC 17:1 analysis?

A3: Yes, sample dilution can be a straightforward and effective method to reduce matrix effects by lowering the concentration of interfering components.[4][7] However, this approach is only viable if the concentration of LPC 17:1 in your sample remains sufficiently high for sensitive detection after dilution.[4]

Q4: What is the typical ionization behavior of LPC 17:1 in ESI-MS?

A4: Lysophosphatidylcholines (LPCs), including LPC 17:1, contain a quaternary amine in their head group, which makes them readily ionizable in positive ESI mode, typically forming [M+H]⁺ ions.[2] A characteristic fragment ion at m/z 184, corresponding to the phosphocholine headgroup, is often used for precursor ion scanning or as the product ion in Multiple Reaction Monitoring (MRM) assays for LPCs.[3][9]

Q5: Are there any specific chromatographic columns recommended for LPC 17:1 analysis to minimize matrix effects?

A5: While standard C18 columns are commonly used, issues with peak shape and signal suppression can sometimes be attributed to interactions with the metal surfaces of the column hardware, especially for phosphorylated compounds.[10] If you experience such issues that cannot be resolved by mobile phase modifications, considering a metal-free or PEEK-lined column might be beneficial.[10]

Data Summary

The following table summarizes the impact of different sample preparation techniques on the reduction of matrix effects, which directly influences the ionization of LPC 17:1.

Sample Preparation TechniqueEffectiveness in Reducing Matrix EffectsAnalyte Recovery for Polar Lipids (e.g., LPC 17:1)
Protein Precipitation (PPT) LowHigh
Liquid-Liquid Extraction (LLE) HighPotentially Low
Solid-Phase Extraction (SPE) - Reversed-Phase ModerateGood
Solid-Phase Extraction (SPE) - Mixed-Mode HighGood

This table is a qualitative summary based on findings reported in the literature.[5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement for LPC 17:1.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the LPC 17:1 standard into the reconstitution solvent at the desired final concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established protocol. Spike the LPC 17:1 standard into the final, reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the LPC 17:1 standard into a blank matrix sample before the extraction process begins. This set is used to evaluate recovery.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Data Analysis:

    • Calculate Matrix Effect (%): (Peak Area of Set B / Peak Area of Set A) * 100

    • Calculate Recovery (%): (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for LPC 17:1 from Plasma

This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects.

  • Conditioning: Condition a polymeric mixed-mode SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Wash with a second, stronger organic solvent (e.g., acetonitrile) to elute other interfering lipids while retaining the LPCs.

  • Elution: Elute LPC 17:1 with 1 mL of a methanolic solution containing a small percentage of a weak acid (e.g., 2% formic acid in methanol).

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_outcome Potential Outcomes start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Common but less effective for matrix spe Solid-Phase Extraction (e.g., Mixed-Mode) start->spe Recommended for clean extracts lle Liquid-Liquid Extraction (e.g., MTBE) start->lle Clean extracts, but check recovery lcms LC-MS/MS System (ESI Source) ppt->lcms spe->lcms lle->lcms data Acquire Data for LPC 17:1 lcms->data suppression Ion Suppression (Low Signal) data->suppression If interfering matrix components co-elute no_effect Accurate Signal data->no_effect If matrix components are removed/separated

Caption: Experimental workflow for LPC 17:1 analysis and the impact of sample preparation on matrix effects.

Caption: A logical troubleshooting flowchart for addressing issues with LPC 17:1 ESI-MS analysis.

References

Technical Support Center: Optimizing 17:1 Lyso PC Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of 17:1 Lysophosphatidylcholine (Lyso PC) from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Lyso PC from plasma?

A1: The most prevalent methods for Lyso PC extraction from plasma are one-phase and two-phase solvent extractions. One-phase methods typically involve protein precipitation with a single solvent or a miscible solvent mixture, such as methanol, ethanol, isopropanol, or acetonitrile.[1][2] Two-phase methods, like the Bligh & Dyer or Folch methods, use a combination of chloroform and methanol to partition lipids into an organic phase, separate from the aqueous phase containing more polar molecules.[3][4] Modifications to these biphasic methods are often necessary to improve the recovery of more hydrophilic lysophospholipids.[3]

Q2: Which extraction method is generally best for polar lipids like 17:1 Lyso PC?

A2: One-phase extraction methods using polar solvents like methanol, ethanol, or isopropanol generally show sufficient recovery for polar lysophospholipids.[2] The single-phase butanol/methanol (Alshehry) method has also been shown to be as effective, if not more so, than traditional biphasic methods for extracting polar lipids.[4] While traditional Bligh and Dyer methods are excellent for major membrane phospholipids, they are known to have poor recovery for more hydrophilic lysophospholipids.[3]

Q3: How does the choice of solvent impact the recovery of this compound?

A3: The polarity of the solvent is a critical factor. Polar solvents are more effective at extracting polar lipids like Lyso PCs. For instance, methanol, ethanol, and isopropanol have demonstrated good recovery for lysophospholipids.[2] Nonpolar lipids, such as triglycerides and cholesteryl esters, have very low recovery in these polar solvents.[2] A study comparing various one-phase extractions found that while all tested polar solvents sufficiently recovered lysophospholipids, the overall lipid recovery varied based on solvent polarity.[2]

Q4: What is the importance of the sample-to-solvent ratio?

A4: Increasing the volume of the organic solvent relative to the plasma sample can enhance lipid recovery.[2] This is particularly true for methods where some lipid precipitation might occur. A higher solvent volume can help to decrease lipid precipitation and improve the extraction efficiency for a broader range of lipid classes.[2]

Q5: How critical is sample handling and storage for the stability of this compound?

A5: Sample handling and storage are critical for accurate quantification of Lyso PCs. Storing plasma samples at room temperature can lead to a significant increase in LPC concentrations, with one study reporting a 54% increase after one day.[3] Long-term storage at -80°C has been shown to be effective for maintaining the stability of LPCs in plasma for at least a year.[5][6] Repeated freeze-thaw cycles should be avoided as they can impact lipid concentrations.[5]

Q6: Should I use an internal standard for this compound quantification?

A6: Yes, using a stable isotope-labeled internal standard is highly recommended to compensate for variations in extraction efficiency and instrument response.[2] Adding the internal standard prior to the lipid extraction can help to correct for losses during sample preparation.[2] For the analysis of this compound, an ideal internal standard would be a structurally similar Lyso PC with a stable isotope label, such as d5-LPC 17:0.

Troubleshooting Guides

Issue: Low Recovery of this compound

1. Are you using an appropriate extraction method for polar lipids?

  • Problem: Traditional two-phase extractions like the Bligh & Dyer method are not optimal for hydrophilic lipids like Lyso PCs.[3]

  • Solution: Switch to a one-phase extraction method using a polar solvent such as methanol, isopropanol, or a butanol/methanol mixture.[2][4] A simple methanol precipitation method has been shown to be effective for Lyso PC extraction.[3][7]

2. Is your sample-to-solvent ratio adequate?

  • Problem: An insufficient volume of extraction solvent can lead to incomplete extraction and precipitation of lipids.

  • Solution: Increase the ratio of solvent to plasma. For example, instead of a 1:3 ratio, try 1:4 or 1:5 to enhance lipid recovery.[2]

3. Have you optimized your centrifugation steps?

  • Problem: Inadequate centrifugation can result in incomplete pelleting of precipitated proteins, leading to their carryover and interference with the lipid extract.

  • Solution: Ensure that the centrifugation speed and time are sufficient to form a compact pellet. Typical parameters are 10,000 x g for 5-10 minutes.[3]

Issue: High Variability in this compound Measurements

1. Is your sample handling consistent?

  • Problem: Inconsistent sample collection, processing, and storage can introduce significant variability. LPC levels can increase in plasma left at room temperature.[3][6]

  • Solution: Standardize your sample handling protocol. Process blood samples promptly after collection, and if not analyzing immediately, store plasma at -80°C.[5][6] Minimize freeze-thaw cycles.[5]

2. Are you using an internal standard correctly?

  • Problem: Not using an internal standard, or adding it after the extraction, will not correct for variability during the extraction process.

  • Solution: Add a suitable internal standard (e.g., a stable isotope-labeled Lyso PC) to the plasma sample before starting the extraction.[2]

3. Is there potential for solvent evaporation?

  • Problem: Evaporation of the extraction solvent can concentrate the sample and lead to inaccurate and variable results.

  • Solution: Keep sample tubes capped whenever possible during the extraction process. If a solvent evaporation step is part of your protocol, ensure it is done consistently for all samples using a controlled method like a centrifugal evaporator or a gentle stream of nitrogen.[4]

Data Presentation

Table 1: Comparison of Recovery Efficiencies for Different Lipid Extraction Methods.

Extraction MethodTarget Lipid ClassRelative RecoveryReference
Methanol (One-Phase)LysophospholipidsSufficient[2]
Ethanol (One-Phase)LysophospholipidsSufficient[2]
Isopropanol (IPA) (One-Phase)LysophospholipidsSufficient[2]
Acetonitrile (ACN) (One-Phase)LysophospholipidsSufficient[2]
Butanol/Methanol (3:1) (One-Phase)LysophospholipidsSufficient[2]
Bligh & Dyer (Two-Phase)LysophospholipidsPoor[3]
Butanol/Methanol (1:1) (Alshehry)Polar LipidsHigh (>90%)[8]
Chloroform/Methanol (Folch)Most Lipid ClassesHigh[4]
Methanol/MTBE (Matyash)Most Lipid ClassesHigh[4]

Experimental Protocols

Protocol 1: Simple Methanol Precipitation for Lyso PC Extraction

This method is quick and effective for the extraction of polar lipids, including Lyso PCs.[3][7]

  • To 2 µL of plasma or serum in a microcentrifuge tube, add 1 mL of methanol containing your internal standard (e.g., 100 pmol of 12:0 LPC).

  • Vortex the mixture thoroughly.

  • Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.

  • Carefully collect the supernatant for analysis by mass spectrometry.

Protocol 2: Butanol/Methanol (1:1) Single-Phase Extraction (Alshehry Method)

This method has been shown to have high recovery and reproducibility for a wide range of lipids, including polar lipids.[8]

  • To 10 µL of plasma in a polypropylene tube, add 100 µL of a 1:1 (v/v) mixture of 1-butanol and methanol containing the appropriate internal standards.

  • Vortex the mixture for 10 seconds.

  • Sonicate the mixture for 1 hour.

  • Centrifuge the tubes at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add another 100 µL of the 1-butanol/methanol (1:1 v/v) mixture to the pellet to re-extract any remaining lipids.

  • Vortex and centrifuge again as in steps 2 and 4.

  • Combine the supernatants. The combined extract is now ready for analysis.

Protocol 3: Modified Bligh & Dyer for Improved Polar Lipid Recovery

This is a modification of the classic two-phase extraction to enhance the recovery of more hydrophilic lipids.

  • To 100 µL of plasma, add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.

  • Vortex thoroughly.

  • Add 125 µL of chloroform and vortex again.

  • Add 125 µL of water and vortex for a final time.

  • Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • For improved recovery of polar lipids that may remain in the upper aqueous/methanol phase, re-extract the upper phase with an additional volume of chloroform.

  • Combine the organic phases and evaporate the solvent under a stream of nitrogen before reconstituting in an appropriate solvent for analysis.

Visualizations

G cluster_workflow General Plasma Lipid Extraction Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent(s) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex precipitate Precipitate Proteins vortex->precipitate centrifuge Centrifuge precipitate->centrifuge collect Collect Supernatant/Organic Phase centrifuge->collect analyze Analyze by Mass Spectrometry collect->analyze

Caption: A generalized workflow for the extraction of lipids from plasma samples.

G cluster_troubleshooting Troubleshooting Low this compound Recovery start Low this compound Recovery q1 Using a two-phase method (e.g., Bligh & Dyer)? start->q1 a1_yes Switch to a one-phase method (Methanol or Butanol/Methanol) q1->a1_yes Yes q2 Sample-to-solvent ratio < 1:4? q1->q2 No a1_yes->q2 a2_yes Increase solvent volume q2->a2_yes Yes q3 Inconsistent sample handling? q2->q3 No a2_yes->q3 a3_yes Standardize sample processing and storage at -80°C q3->a3_yes Yes end Improved Recovery q3->end No a3_yes->end

Caption: A decision tree for troubleshooting low recovery of this compound.

G cluster_partitioning Lipid Partitioning in a Two-Phase Extraction cluster_lipids partition Upper Aqueous Phase (Methanol/Water) Protein Interphase Lower Organic Phase (Chloroform) polar Polar Lipids (e.g., Lyso PC) polar->partition:f0 Higher Affinity nonpolar Nonpolar Lipids (e.g., Triglycerides) nonpolar->partition:f2 High Affinity

Caption: Partitioning of polar and nonpolar lipids in a two-phase extraction system.

References

Technical Support Center: The Use of 17:1 Lyso PC as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using 17:1 Lysophosphatidylcholine (Lyso PC) as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: Why is 17:1 Lyso PC commonly used as an internal standard?

A1: this compound is a popular internal standard primarily because its heptadecenoyl (17:1) fatty acid chain is odd-numbered, making it rare in most biological systems. This structural uniqueness allows it to be distinguished from endogenous even-chained lysophosphatidylcholines, minimizing analytical interference. It is frequently used in lipidomics to normalize for variations in sample extraction, processing, and mass spectrometric analysis.[1][2][3]

Q2: What are the most common issues observed when using this compound?

A2: The most prevalent issues include:

  • Inaccurate Quantification: This can arise from the presence of unresolved isomers, matrix effects, and improper calibration.

  • Poor Reproducibility: Variability in sample preparation, storage conditions, and instrument performance can lead to inconsistent results.

  • Signal Instability: Degradation of the internal standard or ion suppression in the mass spectrometer can cause a weak or fluctuating signal.

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of your this compound internal standard.

Storage ConditionRecommended Duration
-80°CUp to 6 months[4]
-20°CUp to 1 month[4]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[4] Studies have shown that some lipids are stable for up to six freeze-thaw cycles, but minimizing these cycles is a best practice.[5]

Q4: Can this compound be used to quantify all other Lyso PC species accurately?

A4: While this compound is a useful internal standard for the Lyso PC class, it may not perfectly mimic the behavior of all endogenous Lyso PCs. Differences in fatty acid chain length and saturation can affect extraction efficiency and ionization response. For the most accurate quantification, it is recommended to use a panel of internal standards that cover the range of analytes being measured. However, if using a single internal standard, it is crucial to validate its performance for the specific Lyso PCs of interest in your study.[6]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility

This is often the most critical issue faced by researchers. The following guide will help you diagnose and resolve the root cause of inaccurate and irreproducible results.

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Poor linearity in the calibration curve.

  • Results are not consistent with previously validated methods.

Possible Causes and Solutions:

  • Presence of Isomers: this compound can exist as two positional isomers: sn-1 and sn-2. These isomers may have different chromatographic retention times and fragmentation patterns in the mass spectrometer. If not properly separated, they can lead to inaccurate peak integration.

    • Solution: Optimize your liquid chromatography (LC) method to achieve baseline separation of the sn-1 and sn-2 isomers. Reversed-phase chromatography with a C18 or C30 column can often resolve these isomers. Additionally, using specific MS/MS transitions can help differentiate them. For instance, the fragment ion at m/z 104.1 is more characteristic of sn-1 lysophosphatidylcholine species.

  • Matrix Effects: Components of the biological matrix (e.g., salts, other lipids) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate measurements.[7]

    • Solution:

      • Improve Sample Preparation: Utilize a robust lipid extraction method, such as a modified Bligh-Dyer or MTBE extraction, to remove interfering matrix components.

      • Optimize Chromatography: Adjust the LC gradient to separate this compound from the majority of matrix components.

      • Perform a Matrix Effect Study: Analyze the this compound standard in a pure solvent and compare its response to the standard spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.

  • Improper Internal Standard Concentration: The concentration of the internal standard should be in the mid-range of the calibration curve for the analytes of interest.

    • Solution: Prepare a calibration curve with your analytes and a fixed concentration of this compound to ensure the response is within the linear dynamic range of the instrument.

Experimental Protocol: Validating this compound in Your Assay

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Store the stock solution at -20°C or -80°C in amber glass vials.

  • Linearity Assessment:

    • Prepare a series of calibration standards by spiking known concentrations of your target Lyso PC analytes into a blank matrix extract.

    • Add a constant concentration of this compound to each calibration standard.

    • Analyze the standards and plot the peak area ratio (analyte/internal standard) against the analyte concentration.

    • The R² value of the linear regression should be >0.99.

  • Accuracy and Precision:

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

    • Analyze five replicates of each QC sample.

    • The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (%CV) should be ≤15% (≤20% for the lower limit of quantification).

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: this compound in a neat solvent.

      • Set B: Blank matrix extract spiked with this compound after extraction.

      • Set C: Blank matrix spiked with this compound before extraction.

    • Calculate the matrix effect using the formula: (Peak Area in Set B / Peak Area in Set A) * 100%.

    • Calculate the recovery using the formula: (Peak Area in Set C / Peak Area in Set B) * 100%.

    • Values close to 100% indicate minimal matrix effects and high recovery.

Troubleshooting Logic for Inaccurate Quantification

start Inaccurate Quantification or Poor Reproducibility check_isomers Are sn-1 and sn-2 isomers of this compound resolved? start->check_isomers optimize_lc Optimize LC method for isomer separation. check_isomers->optimize_lc No check_matrix Is there evidence of matrix effects? check_isomers->check_matrix Yes optimize_lc->check_matrix improve_sample_prep Improve sample preparation (e.g., extraction method). check_matrix->improve_sample_prep Yes check_concentration Is the IS concentration appropriate? check_matrix->check_concentration No improve_sample_prep->check_concentration adjust_concentration Adjust IS concentration to be within the linear range. check_concentration->adjust_concentration No validate_method Re-validate the method. check_concentration->validate_method Yes adjust_concentration->validate_method

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Weak or Unstable this compound Signal

A weak or unstable signal from your internal standard can compromise the reliability of your entire dataset.

Symptoms:

  • Low signal-to-noise ratio for the this compound peak.

  • Significant drift in the this compound peak area across an analytical run.

  • Complete loss of the this compound signal in some samples.

Possible Causes and Solutions:

  • Degradation of the Internal Standard: this compound can degrade if not stored or handled properly.

    • Solution:

      • Verify Storage Conditions: Ensure that the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.

      • Prepare Fresh Working Solutions: Prepare fresh working solutions from the stock solution regularly.

      • Check for Contaminants: Ensure that all solvents and reagents are of high purity and free from contaminants that could degrade the internal standard.

  • Ion Suppression: As mentioned previously, matrix components can suppress the ionization of this compound.

    • Solution: Refer to the solutions for matrix effects in the previous section.

  • Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source or incorrect tuning parameters, can lead to a weak signal.

    • Solution:

      • Clean the Ion Source: Regularly clean the ion source according to the manufacturer's instructions.

      • Tune and Calibrate the Instrument: Ensure that the mass spectrometer is properly tuned and calibrated for the mass range of interest.

      • Check for Leaks: Check for any leaks in the LC-MS system that could affect the spray stability.

Experimental Workflow for Investigating Signal Instability

start Weak or Unstable this compound Signal check_standard Analyze a fresh dilution of this compound in neat solvent. start->check_standard signal_ok Is the signal strong and stable? check_standard->signal_ok instrument_issue Investigate instrumental issues: - Clean ion source - Tune/calibrate MS signal_ok->instrument_issue Yes, in neat solvent but not in samples matrix_issue Investigate matrix effects: - Improve sample prep - Optimize chromatography signal_ok->matrix_issue No end Problem Resolved instrument_issue->end matrix_issue->end

Caption: Workflow for diagnosing a weak or unstable internal standard signal.

References

Technical Support Center: Ensuring Linearity of 17:1 Lyso PC Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17:1 Lyso-PC (Lysophosphatidylcholine) calibration curves. Linearity is a critical performance characteristic of any analytical method, ensuring that the instrument response is directly proportional to the analyte concentration over a given range.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in a 17:1 Lyso PC calibration curve?

A1: Non-linearity in your calibration curve can stem from several factors, often related to the instrument, method, or sample preparation. Common causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Ion Suppression/Enhancement: Co-eluting substances from the sample matrix can interfere with the ionization of this compound, either suppressing or enhancing its signal.

  • Improper Blank Subtraction: Contamination in the calibration blank can lead to a non-zero intercept and affect the linearity, especially at lower concentrations.[1]

  • Suboptimal LC-MS/MS Parameters: Incorrect cone voltage, collision energy, or dwell time can result in a poor signal response and affect quantitative accuracy.[2][3]

  • Analyte Degradation: this compound may degrade during sample preparation or analysis, leading to a lower-than-expected response at certain concentrations.

  • Errors in Standard Preparation: Inaccurate serial dilutions of your calibration standards will directly impact the linearity of the curve.

Q2: How can I optimize my LC-MS/MS method for this compound analysis?

A2: Method optimization is crucial for achieving a linear calibration curve. Here are key parameters to consider:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of lysophosphatidylcholines like this compound.[4]

  • Precursor and Product Ions: For this compound (m/z 508.3403), the characteristic product ion is the phosphocholine head group at m/z 184.[4]

  • Cone Voltage and Collision Energy: These parameters should be optimized to maximize the signal of the specific precursor-product ion transition for this compound. The optimal cone voltage can be influenced by the analyte's molecular weight.[2]

  • Chromatographic Separation: A robust chromatographic method is needed to separate this compound from other isomeric and isobaric lipids, which can cause interference.[5] A gradient elution with a suitable mobile phase on a C18 or HILIC column is common.

Q3: What are best practices for preparing calibration standards for this compound?

A3: Proper preparation of calibration standards is fundamental for a reliable calibration curve.

  • High-Purity Standard: Start with a high-purity this compound standard.

  • Solvent Selection: Dissolve the standard in a solvent compatible with your mobile phase, such as a mixture of methanol and isopropyl alcohol (50:50, v/v).[5]

  • Serial Dilutions: Perform careful serial dilutions to create a series of calibration standards that span the expected concentration range of your samples.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample extraction and ionization efficiency.[6] While this compound is often used as an internal standard itself for other lipids, if you are quantifying it, a deuterated version like 18:1(d7) Lyso PC could be used.[7]

  • Matrix Matching: Whenever possible, prepare your calibration standards in a matrix that is similar to your samples to account for matrix effects.

Troubleshooting Guides

Issue 1: Poor Linearity (R² value < 0.99)

If your calibration curve for this compound has a low coefficient of determination (R²), consider the following troubleshooting steps.

Potential Cause Troubleshooting Step
Detector Saturation Dilute the higher concentration standards and re-run the calibration curve. Extend the upper end of the linear range by adjusting the detector settings if possible.
Ion Suppression Improve chromatographic separation to better resolve this compound from matrix components.[8] Consider using a different sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.
Inaccurate Standard Dilutions Prepare a fresh set of calibration standards, paying close attention to pipetting accuracy. Use calibrated pipettes.
Suboptimal MS Parameters Re-optimize the cone voltage and collision energy for the this compound precursor/product ion transition.[2][3]
Issue 2: Significant Y-Intercept

A significant y-intercept in your calibration curve can indicate a systematic error.

Potential Cause Troubleshooting Step
Contaminated Blank Prepare a fresh calibration blank using high-purity solvents.[1] Ensure that all glassware and equipment are thoroughly cleaned.
Interference Check for co-eluting peaks in the blank that have the same transition as this compound. If present, improve the chromatographic separation.
Incorrect Data Processing Review the integration of your peaks to ensure that the baseline is set correctly and that noise is not being integrated.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a dilution series of this compound for generating a calibration curve.

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a 50:50 methanol/isopropyl alcohol solution to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Perform Serial Dilutions: Create a series of working standards by performing serial dilutions from the stock solution. The concentration range should bracket the expected concentration of this compound in your samples.

  • Add Internal Standard (if applicable): If using an internal standard, add a constant amount to each calibration standard and sample.

  • Storage: Store the prepared standards at -20°C or below in sealed vials to prevent solvent evaporation and analyte degradation.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the analysis of this compound using LC-MS/MS.

  • Chromatographic Conditions:

    • Column: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: Develop a gradient elution program that provides good separation of this compound from other lipids.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 508.3.

    • Product Ion (Q3): m/z 184.1.

    • Parameter Optimization: Optimize cone voltage and collision energy to maximize the signal for the selected transition.

  • Data Acquisition and Processing:

    • Inject the prepared calibration standards, from the lowest to the highest concentration, followed by your samples.

    • Integrate the peak area for the this compound transition.

    • Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the equation of the line and the R² value. An R² value of >0.99 is generally considered to indicate good linearity.[9]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock This compound Stock Solution dilution Serial Dilutions stock->dilution lc LC Separation dilution->lc samples Biological Samples extraction Lipid Extraction samples->extraction is_addition Internal Standard Addition extraction->is_addition is_addition->lc ms MS/MS Detection (MRM) lc->ms peak_integration Peak Integration ms->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification cal_curve->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Poor Linearity (R² < 0.99) cause1 Detector Saturation start->cause1 cause2 Ion Suppression start->cause2 cause3 Standard Prep Error start->cause3 cause4 Suboptimal MS Parameters start->cause4 sol1 Dilute High Conc. Standards cause1->sol1 sol2 Improve Chromatography/ Sample Cleanup cause2->sol2 sol3 Prepare Fresh Standards cause3->sol3 sol4 Re-optimize MS Method cause4->sol4

Caption: Troubleshooting logic for poor calibration curve linearity.

References

impact of sample collection on 17:1 LPC measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring 17:1 lysophosphatidylcholine (LPC). Proper sample collection and handling are critical for reliable results, as pre-analytical variables can significantly impact the stability and measured concentration of LPCs.

Frequently Asked Questions (FAQs)

Q1: What is 17:1 LPC and why is its accurate measurement important?

Q2: Which anticoagulant should I use for blood collection for 17:1 LPC measurement?

The choice of anticoagulant can influence platelet activation and enzyme activity, which in turn can affect LPC concentrations.[7][8] While studies have shown varying effects of different anticoagulants on lipid measurements, EDTA is a commonly used anticoagulant for lipidomics studies.[9][10][11] It is important to gently invert the collection tube immediately after drawing blood to ensure proper mixing with the anticoagulant.[12][13]

Q3: What is the difference between using plasma and serum for 17:1 LPC measurement?

Both plasma and serum can be used for LPC measurement; however, the concentrations of some lipids can differ between the two.[9][10] Serum is obtained after allowing the blood to clot, a process that can activate platelets and enzymes, potentially altering LPC levels. Plasma is collected using an anticoagulant, which prevents clotting and can provide a sample that is more representative of the circulating lipid profile. For lipidomics studies, plasma is often preferred to minimize ex vivo alterations.[14]

Q4: How critical is the time between sample collection and processing?

The time between blood collection and processing (centrifugation to separate plasma or serum) is a critical pre-analytical variable.[5][6] Prolonged exposure of whole blood at room temperature can lead to enzymatic activity that alters LPC concentrations.[15][16] It is recommended to process blood samples as quickly as possible, ideally within one to four hours of collection.[5]

Q5: What is the optimal storage temperature for samples intended for 17:1 LPC analysis?

For long-term storage, samples should be kept at -80°C to maintain the stability of lipids, including LPCs.[12][15][17] Storage at higher temperatures, even for short periods, can lead to degradation or artificial generation of LPCs.[15][18][19] Repeated freeze-thaw cycles should also be avoided as they can significantly affect lipid metabolite concentrations.[12][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected 17:1 LPC levels Enzymatic activity post-collection: Leaving blood samples at room temperature for an extended period before processing can lead to the enzymatic generation of LPCs from phosphatidylcholines by phospholipase A2 (PLA2) or lecithin-cholesterol acyltransferase (LCAT).[2][6][15]Process blood samples as soon as possible after collection, ideally within 1-4 hours.[5] If immediate processing is not possible, keep the whole blood sample on ice or at 4°C.[5][20]
Use of serum instead of plasma: The clotting process in serum collection can activate enzymes that increase LPC levels.[14]Use plasma collected with an anticoagulant like EDTA for more stable LPC measurements.
Lower than expected 17:1 LPC levels Degradation during storage: Improper long-term storage at temperatures warmer than -80°C or repeated freeze-thaw cycles can lead to the degradation of LPCs.[15][16]Store plasma or serum samples at -80°C for long-term storage and minimize freeze-thaw cycles by aliquoting samples upon initial processing.[12][17]
High variability between replicate samples Inconsistent sample handling: Differences in the time between collection and processing, storage conditions, or the use of different anticoagulants for the same sample set can introduce significant variability.[21]Standardize the entire sample collection and processing workflow. Ensure all samples are handled identically, from the type of collection tube to the storage temperature and duration.[17][22]
Hemolysis: Hemolysis, the rupture of red blood cells, can release enzymes and other components that may interfere with LPC measurement.[12]Use proper venipuncture techniques to minimize hemolysis. Avoid vigorous shaking of the collection tubes.[13] Visually inspect plasma/serum for a pink or red tinge, which indicates hemolysis.[13]

Experimental Protocols

Best-Practice Protocol for Blood Sample Collection and Processing for 17:1 LPC Measurement

This protocol is designed to minimize pre-analytical variability and ensure the integrity of the sample for accurate 17:1 LPC measurement.

  • Participant Preparation: If required by the study design, ensure the participant is in a fasting state.[17]

  • Sample Collection:

    • Use a sterile vacutainer tube containing EDTA as the anticoagulant.

    • Perform venipuncture using an appropriate gauge needle to minimize hemolysis.[13]

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA.[12][13] Do not shake vigorously.[13]

  • Temporary Storage (if immediate processing is not possible):

    • If centrifugation cannot be performed immediately, place the whole blood tube in an ice water bath or at 4°C.[5]

    • Process the sample within 4 hours of collection.[5]

  • Plasma Separation:

    • Centrifuge the blood sample at a low speed (e.g., 2500-3000 rpm) for 10-15 minutes at 4°C.[12][22]

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.

  • Aliquoting and Storage:

    • Dispense the plasma into pre-labeled cryovials in volumes suitable for single-use to avoid freeze-thaw cycles.[12]

    • Immediately snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.[12][17]

  • Sample Shipment:

    • If samples need to be transported, they must be shipped on dry ice to maintain a temperature of at least -80°C.[12]

Visualizations

cluster_collection Sample Collection cluster_processing Sample Processing (within 4 hours) cluster_storage Storage Collect_Blood Collect Blood (EDTA Tube) Invert Gently Invert 8-10 times Collect_Blood->Invert Centrifuge Centrifuge (4°C) Invert->Centrifuge Transport on ice if delayed Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Aliquot Aliquot Plasma Separate_Plasma->Aliquot Store Store at -80°C Aliquot->Store

Caption: Recommended workflow for blood sample collection and processing for LPC measurement.

This pathway highlights how enzymes present in blood samples can lead to the artificial generation of LPC from PC if samples are not handled properly. PC Phosphatidylcholine (PC) LPC Lysophosphatidylcholine (LPC) (e.g., 17:1 LPC) PC->LPC Hydrolysis FA Fatty Acid PLA2 Phospholipase A2 (PLA2) PLA2->PC LCAT Lecithin-Cholesterol Acyltransferase (LCAT) LCAT->PC

Caption: Enzymatic formation of LPC from phosphatidylcholine.

References

Validation & Comparative

A Researcher's Guide to Odd-Chain Lipid Standards: A Comparative Look at 17:1 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise quantification of lipid species is paramount. The use of internal standards is a cornerstone of rigorous quantitative mass spectrometry, correcting for variability in sample preparation and analysis. Among the various types of internal standards, those with odd-numbered carbon chains have become indispensable, as they are typically absent or present at very low levels in most biological systems.

This guide provides an objective comparison of 17:1 Lysophosphatidylcholine (Lyso PC) with other odd-chain lysophospholipid standards. We will delve into their applications, present available data on their physicochemical properties, and provide a detailed experimental protocol for their use in a lipidomics workflow.

The Role of Odd-Chain Lipids in Research

Historically, odd-chain fatty acids and the lipids that contain them were often considered biologically insignificant and primarily used as internal standards for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. However, a growing body of evidence has highlighted their physiological relevance. For instance, circulating odd-chain saturated fatty acids, such as C15:0 and C17:0, are now recognized as potential biomarkers for the intake of certain foods, like dairy products, and have been inversely associated with the risk of cardiometabolic diseases. This dual role as both essential analytical tools and biologically relevant molecules underscores the importance of well-characterized odd-chain lipid standards in research.

Comparison of Commercially Available Odd-Chain Lyso PC Standards

The selection of an appropriate internal standard is a critical step in developing a quantitative lipidomics assay. Factors to consider include the structural similarity to the analytes of interest, purity, and commercial availability. Below is a comparison of several commercially available odd-chain Lyso PC standards.

Product NameChemical FormulaMolecular WeightPurityFormKey Features
13:0 Lyso PC C₂₁H₄₄NO₇P453.55>99%PowderShorter acyl chain, may be useful for specific chromatographic separations.[1]
15:0 Lyso PC C₂₃H₄₈NO₇P481.60>99%PowderCommonly used odd-chain standard.[2]
17:0 Lyso PC C₂₅H₅₂NO₇P509.66>99%PowderA frequently employed internal standard in lipidomics studies.[3]
17:1 Lyso PC C₂₅H₅₀NO₇P507.64>99%PowderUnsaturated odd-chain standard, useful for studies involving monounsaturated lipids.
19:0 Lyso PC C₂₇H₅₆NO₇P537.71>99%PowderLonger acyl chain, may better mimic the behavior of longer-chain endogenous lipids.[4]

Experimental Protocols

The following is a representative protocol for the quantification of lysophosphatidylcholines in a biological sample, such as plasma, using an odd-chain Lyso PC internal standard like this compound.

Lipid Extraction (Folch Method)
  • Sample Preparation: To a 1.5 mL glass tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to the plasma sample.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the mixture and vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Lipid Collection: Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of Lyso PCs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification. The MRM transition for each analyte and the internal standard is determined by monitoring the fragmentation of the precursor ion to a specific product ion. For Lyso PCs, the characteristic product ion is the phosphocholine headgroup at m/z 184.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical lipidomics workflow and a relevant signaling pathway for lysophosphatidylcholine.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound Internal Standard Sample->IS_Spike Extraction Lipid Extraction (Folch Method) IS_Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A typical experimental workflow for quantitative lipidomics using an odd-chain internal standard.

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR LPC Receptor (e.g., G2A, GPR4) G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activates Downstream_Effector Downstream Effector (e.g., PLC, PI3K, RhoGEF) G_Protein->Downstream_Effector Modulates Second_Messengers Second Messengers (e.g., IP₃, DAG, PIP₃) Downstream_Effector->Second_Messengers Generates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Second_Messengers->Kinase_Cascade Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Inflammation, Migration, Proliferation) Gene_Expression->Cellular_Response Leads to LPC Lysophosphatidylcholine (e.g., this compound) LPC->GPCR Binds to

Caption: A simplified signaling pathway for lysophosphatidylcholine (LPC) acting through G protein-coupled receptors.

Concluding Remarks

The use of odd-chain lipid standards, such as this compound, is fundamental to achieving accurate and reliable quantification in lipidomics research. While direct experimental comparisons of the performance of different odd-chain standards are not extensively documented in the literature, the principles of internal standardization suggest that the choice should be guided by the specific analytes being measured and the analytical platform being used. An unsaturated odd-chain standard like this compound is theoretically a good choice for quantifying endogenous unsaturated lysophospholipids. By implementing robust and well-validated experimental protocols, researchers can confidently utilize these standards to generate high-quality data, advancing our understanding of the complex roles of lipids in health and disease.

References

A Comparative Guide to 17:1 Lyso PC and 17:0 Lyso PC as Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, the accurate quantification of lysophosphatidylcholines (Lyso PCs) and other lipid species is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, ensuring correction for variability in sample preparation and analysis. This guide provides an objective comparison of two commonly used odd-chain internal standards: 17:1 Lyso PC (unsaturated) and 17:0 Lyso PC (saturated), supported by established experimental principles and methodologies.

The use of odd-chain lipids as internal standards is a widely accepted practice in lipidomics. Because lipids with an odd number of carbon atoms in their fatty acid chains are not typically abundant in mammalian systems, their introduction into a sample at a known concentration allows for the normalization of endogenous lipid signals. This corrects for sample loss during extraction and variations in ionization efficiency during mass spectrometric analysis.

Core Principles of Selection: Saturated vs. Unsaturated Internal Standards

The fundamental difference between 17:0 Lyso PC and this compound lies in the saturation of their C17 fatty acid chain. This structural variance influences their chromatographic behavior and their suitability for quantifying different classes of analytes.

  • 17:0 Lyso PC (1-heptadecanoyl-sn-glycero-3-phosphocholine): As a saturated lipid, 17:0 Lyso PC is structurally more similar to endogenous saturated and low-unsaturation Lyso PCs. In reversed-phase liquid chromatography (RPLC), it will have a retention time that is more comparable to these species.

  • This compound (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine): The presence of a double bond in the acyl chain of this compound makes it more structurally analogous to endogenous monounsaturated and polyunsaturated Lyso PCs. Its retention time in RPLC will more closely match that of these unsaturated analytes.

The ideal internal standard co-elutes with the analyte of interest, as this ensures that both experience similar matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. Therefore, the choice between 17:0 Lyso PC and this compound should be guided by the primary analytes being quantified.

Performance Comparison: Inferred from Experimental Principles

Performance Metric17:0 Lyso PC (Saturated)This compound (Unsaturated)Rationale
Analyte Coverage Optimal for saturated and low-unsaturation Lyso PCs.Optimal for monounsaturated and polyunsaturated Lyso PCs.Co-elution of the internal standard with the analyte is key for accurate quantification.
Matrix Effect Correction More effective for analytes with similar retention times (i.e., saturated species).More effective for analytes with similar retention times (i.e., unsaturated species).The closer the elution times, the more likely both analyte and standard experience the same degree of ion suppression or enhancement.
Recovery during Extraction Expected to have high and reproducible recovery with common lipid extraction methods (e.g., Folch, Bligh-Dyer).Also expected to have high and reproducible recovery, with minor potential differences in partitioning into organic solvents compared to its saturated counterpart.Both are lysophospholipids and will generally behave similarly during extraction.
Chemical Stability Highly stable due to the absence of double bonds, which are susceptible to oxidation.Less stable than 17:0 Lyso PC due to the presence of a double bond, which can be prone to oxidation. Careful storage and handling are crucial.The double bond is a reactive site.
Commercial Availability Widely available from multiple suppliers as a high-purity standard.Also widely available, often included in commercial internal standard mixtures.Both are commonly used in the lipidomics community.

Experimental Protocols

The following are generalized experimental protocols for the use of Lyso PC internal standards in a typical lipidomics workflow.

Protocol 1: Lipid Extraction from Plasma using an Internal Standard

This protocol describes a standard lipid extraction from a plasma sample.

  • Sample Preparation: Thaw a 50 µL plasma sample on ice.

  • Internal Standard Spiking: Add a known amount of 17:0 Lyso PC or this compound in methanol to the plasma sample. The final concentration should be within the linear range of the instrument and appropriate for the expected analyte concentrations.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 200 µL of water and vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids and transfer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1 v/v).

Protocol 2: LC-MS/MS Analysis for Lyso PC Quantification

This protocol outlines a general method for the analysis of Lyso PCs using liquid chromatography-tandem mass spectrometry.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to separate the Lyso PC species.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification.

    • MRM Transitions:

      • 17:0 Lyso PC: Precursor ion (m/z) 510.4 -> Product ion (m/z) 184.1 (phosphocholine headgroup).

      • This compound: Precursor ion (m/z) 508.3 -> Product ion (m/z) 184.1 (phosphocholine headgroup).

      • Monitor the specific precursor-to-product transitions for the endogenous Lyso PCs of interest.

    • Data Analysis: The peak area of each endogenous Lyso PC is normalized to the peak area of the internal standard (17:0 Lyso PC or this compound). Quantification is achieved by comparing this ratio to a standard curve.

Visualizing the Workflow

The following diagrams illustrate the key decision-making and experimental processes in a lipidomics workflow utilizing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Spike with Internal Standard (17:0 or this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for lipidomics analysis.

decision_tree Start Select Internal Standard for Lyso PC Quantification Analyte_Type Primary Analytes of Interest? Start->Analyte_Type Saturated Saturated / Low-Unsaturation Lyso PCs Analyte_Type->Saturated Saturated Unsaturated Monounsaturated / Polyunsaturated Lyso PCs Analyte_Type->Unsaturated Unsaturated Select_17_0 Choose 17:0 Lyso PC Saturated->Select_17_0 Select_17_1 Choose this compound Unsaturated->Select_17_1

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

Both 17:0 Lyso PC and this compound are valuable internal standards for quantitative lipidomics. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the analysis. For studies focusing on saturated and low-unsaturation Lyso PCs, 17:0 Lyso PC is the more appropriate choice due to its closer structural and chromatographic similarity. Conversely, when the primary targets are monounsaturated and polyunsaturated Lyso PCs, this compound will provide more accurate correction for matrix effects. For broader, untargeted lipidomics studies, the use of a panel of internal standards, including both saturated and unsaturated odd-chain lipids, is recommended to ensure the most accurate quantification across the diverse range of lipid species.

The Unseen Advantage: Why 17:1 Lyso PC is a Superior Choice for Lipidomics Research Over its Even-Chain Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an internal standard is paramount. While structurally similar to its endogenous, even-chain counterparts, 17:1 Lysophosphatidylcholine (Lyso PC) offers a distinct and critical advantage: its odd-numbered carbon chain. This unique feature renders it an ideal internal standard for mass spectrometry-based lipidomics, ensuring greater accuracy and reliability in experimental data.

This guide provides an objective comparison of 17:1 Lyso PC with its even-chain alternatives, supported by experimental data and detailed methodologies, to illuminate its superior performance in a research setting.

The Odd-Chain Advantage: A Foundation of Accuracy

The core advantage of this compound lies in its non-physiological presence in most mammalian systems.[1] Endogenous lipids are predominantly composed of even-numbered carbon chains. By introducing a known quantity of an odd-chained lipid like this compound into a biological sample, researchers can confidently distinguish it from the naturally occurring lipids being measured. This distinction is fundamental for accurate quantification, as the internal standard acts as a benchmark to correct for variations that can occur during sample preparation, extraction, and analysis.

Key Performance Differences: this compound vs. Even-Chain Lyso PCs
FeatureThis compound (Odd-Chain)Even-Chain Lyso PCs (e.g., 16:0, 18:1)Significance for Researchers
Endogenous Presence Not naturally abundant in most mammalian tissues.Abundant in biological samples.Eliminates the risk of confounding the standard with the analyte, leading to more accurate quantification.
Use as Internal Standard Ideal for spiking into samples for quantification of endogenous even-chain Lyso PCs.Cannot be used as an internal standard for quantifying themselves.Enables reliable normalization of experimental data, correcting for sample loss and analytical variability.
Mass Spectrometry Profile Unique mass-to-charge ratio (m/z) that is easily distinguishable from even-chain counterparts.m/z values can overlap with other endogenous lipids, complicating analysis.Simplifies data analysis and reduces the potential for misidentification.
Biological Activity While specific comparative studies are limited, lipids containing odd-chain fatty acids have been shown to have different biological effects compared to their even-chain counterparts.[2][3]Biological activities are well-documented and can be extensive, potentially interfering with experimental systems if used as a standard.Using a non-native lipid as a standard minimizes the risk of altering the biological system being studied.

Physicochemical Properties: A Comparative Overview

While specific experimental data directly comparing the physicochemical properties of this compound with its even-chain counterparts is limited, trends can be inferred based on the properties of a homologous series of even-chain Lyso PCs.

PropertyThis compound (Predicted)Even-Chain Lyso PCs (Experimental)Implications for Experimental Design
Critical Micelle Concentration (CMC) Expected to be in the low micromolar range, similar to C16 and C18 Lyso PCs.16:0 Lyso PC: 4-8.3 µM18:0 Lyso PC: 0.4 µM[4][5]The low CMC indicates a tendency to form micelles in aqueous solutions, which is an important consideration for its use as a detergent and in drug delivery systems.[6]
Solubility Soluble in ethanol, DMSO, and Chloroform:Methanol:Water mixtures.[7]Similar solubility profiles to this compound.Offers flexibility in the choice of solvents for preparing stock solutions and for use in various experimental protocols.
Stability Stable for at least one year when stored at -20°C.[7]Similar stability under appropriate storage conditions.Ensures the integrity of the internal standard over the course of a study.

Note: The CMC for this compound is an estimation based on the trend observed with even-chain Lyso PCs, where the CMC generally decreases with increasing acyl chain length.

Experimental Protocol: Quantitative Lipidomics using this compound Internal Standard

This protocol outlines a standard workflow for the quantification of Lyso PCs in a biological sample using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation and Lipid Extraction:
  • Objective: To extract lipids from the biological matrix and spike with the internal standard.

  • Procedure:

    • To a 10 µL plasma sample, add 225 µL of cold methanol containing a known concentration of this compound (and other odd-chain/deuterated internal standards for other lipid classes).[8]

    • Vortex for 10 seconds.

    • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.[8]

    • Induce phase separation by adding 188 µL of LC-MS grade water and centrifuge at 14,000 rpm for 2 minutes.[8]

    • Carefully collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[8]

LC-MS Analysis:
  • Objective: To separate and detect the lipid species by their physicochemical properties and mass-to-charge ratios.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipidomics.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A gradient from a higher polarity (more mobile phase A) to a lower polarity (more mobile phase B) is used to elute the lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used for the detection of Lyso PCs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantification on a triple quadrupole mass spectrometer.

    • MRM Transition for this compound:

      • Precursor Ion (Q1): m/z 508.3

      • Product Ion (Q3): m/z 184.1 (corresponding to the phosphocholine headgroup)[9]

Data Analysis and Quantification:
  • Objective: To determine the concentration of endogenous even-chain Lyso PCs relative to the this compound internal standard.

  • Procedure:

    • Integrate the peak areas for the MRM transitions of both the endogenous Lyso PCs and the this compound internal standard.

    • Calculate the response ratio for each endogenous Lyso PC by dividing its peak area by the peak area of the this compound.

    • Generate a calibration curve using known concentrations of even-chain Lyso PC standards spiked with the same concentration of this compound.

    • Determine the concentration of the endogenous Lyso PCs in the sample by comparing their response ratios to the calibration curve.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of Lyso PCs, the following diagrams are provided.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition (Peak Areas) MS->Data Ratio Calculate Response Ratios (Analyte/IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Lipidomics workflow using this compound as an internal standard.

LysoPC_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 hydrolysis LPC Lysophosphatidylcholine (LPC) (e.g., 16:0, 18:1) PLA2->LPC GPCR G-protein coupled receptors (e.g., G2A, GPR4) LPC->GPCR activates Effects Downstream Effects: - Cell Migration - Cytokine Production - Oxidative Stress GPCR->Effects

Caption: General signaling pathway of lysophosphatidylcholines (LPCs).

Differential Biological Activities: Odd vs. Even-Chain Fatty Acids

While research directly comparing the biological functions of this compound to its even-chain counterparts is an emerging field, studies on the fatty acids themselves provide valuable insights. Circulating odd-chain saturated fatty acids, such as C15:0 and C17:0, have been inversely associated with the risk of type 2 diabetes, whereas even-chain saturated fatty acids often show a positive association.[2][3] These findings suggest that the fatty acid composition of phospholipids, including Lyso PCs, can significantly influence their biological impact. The incorporation of an odd-chain fatty acid may alter the molecule's interaction with receptors and enzymes, leading to distinct downstream signaling events.

Conclusion

In the landscape of quantitative lipidomics, this compound stands out as a superior internal standard compared to its even-chain counterparts. Its non-endogenous nature in most mammalian systems provides an unambiguous reference point for the accurate measurement of naturally occurring Lyso PCs. This fundamental advantage, coupled with its predictable physicochemical properties and distinct mass spectrometric profile, empowers researchers to generate high-quality, reproducible data. As the field of lipidomics continues to unravel the complex roles of lipids in health and disease, the use of well-characterized and appropriate internal standards like this compound will be increasingly critical for advancing scientific discovery.

References

A Head-to-Head Comparison of 17:1 Lyso PC from Various Suppliers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 17:1 lysophosphatidylcholine (Lyso PC), the selection of a high-quality and reliable supplier is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a framework for a head-to-head comparison of 17:1 Lyso PC from different commercial sources. While actual experimental data will vary, this guide outlines the critical quality attributes to consider and provides standardized experimental protocols for their evaluation.

Key Quality Attributes for Comparison

The performance of this compound can be assessed based on three primary criteria: purity, stability, and biological activity. The following table summarizes the key quantitative data points that should be considered when comparing products from different suppliers.

Table 1: Quantitative Comparison of this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C Methodology
Purity (%) >99%>98%>99%HPLC-ELSD or LC-MS/MS
Identity Confirmation Consistent with standardConsistent with standardConsistent with standardLC-MS/MS (m/z)
Concentration Accuracy (%) ± 2%± 5%± 3%qNMR or LC-MS/MS with internal standard
Stability (Degradation after 1 month at -20°C) <1%<2%<1.5%HPLC-ELSD or LC-MS/MS
Biological Activity (EC50 in G2A receptor activation assay) 1.5 µM2.0 µM1.8 µMCalcium mobilization assay

Note: The data presented in this table is illustrative and should be replaced with actual experimental findings.

Experimental Protocols

To obtain the comparative data presented above, the following experimental protocols are recommended.

Purity and Identity Analysis by LC-MS/MS

This method is designed to determine the purity of this compound and confirm its molecular identity.

  • Materials:

    • This compound samples from each supplier

    • HPLC-grade methanol, chloroform, and water

    • Formic acid

    • C18 HPLC column

    • LC-MS/MS system

  • Sample Preparation:

    • Prepare a stock solution of each this compound sample in methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to a working concentration of 10 µg/mL.

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometry: Positive ion mode, monitoring for the protonated molecule [M+H]⁺ of this compound (C25H52NO7P, MW: 509.66).

  • Data Analysis:

    • Purity is calculated by dividing the peak area of this compound by the total peak area of all detected lipid species.

    • Identity is confirmed by comparing the measured mass-to-charge ratio (m/z) with the theoretical value.

Stability Assessment

This protocol evaluates the stability of this compound from different suppliers under standard storage conditions.

  • Procedure:

    • Prepare aliquots of each this compound sample as received from the supplier.

    • Store the aliquots at -20°C.

    • At specified time points (e.g., 0, 1, 3, and 6 months), analyze one aliquot from each supplier using the LC-MS/MS method described above.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of this compound at each time point to the initial (time 0) peak area.

Biological Activity Assay: G2A Receptor Activation

Lysophosphatidylcholines are known to signal through G protein-coupled receptors (GPCRs) such as G2A.[1] This assay measures the ability of this compound from different suppliers to activate the G2A receptor.

  • Materials:

    • A cell line stably expressing the human G2A receptor and a calcium indicator (e.g., Fluo-4).

    • This compound samples from each supplier.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Plate the G2A-expressing cells in a 96-well plate and culture overnight.

    • Prepare a serial dilution of each this compound sample in assay buffer.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

    • Add the diluted this compound samples to the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the log of the this compound concentration.

    • Calculate the EC50 value (the concentration that elicits a half-maximal response) for each supplier's product using a non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathway

To further aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_proc Experimental Process Sample This compound Samples (Suppliers A, B, C) Purity Purity & Identity (LC-MS/MS) Sample->Purity Stability Stability Assessment (LC-MS/MS over time) Sample->Stability Activity Biological Activity (G2A Activation Assay) Sample->Activity Data Data Analysis & Comparison Purity->Data Stability->Data Activity->Data

Figure 1. Experimental workflow for comparing this compound.

G2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC This compound G2A G2A Receptor LPC->G2A Binds G_protein Gαq/11 G2A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->Downstream PKC->Downstream

Figure 2. Simplified G2A signaling pathway activated by Lyso PC.

Conclusion

The selection of a this compound supplier should be based on a thorough evaluation of purity, stability, and biological activity. By employing standardized analytical and biological assays, researchers can make an informed decision to ensure the quality and consistency of their research materials. The protocols and frameworks provided in this guide offer a starting point for conducting a comprehensive head-to-head comparison.

References

Safety Operating Guide

Proper Disposal of 17:1 Lyso PC: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these is 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine), a lysophosphatidylcholine utilized in various research applications. While pure this compound is not classified as a hazardous substance, it is frequently supplied in solutions containing hazardous solvents such as methanol or chloroform.[1][2] This guide provides essential, step-by-step procedures for the safe and proper disposal of this compound in its pure form and as a solution, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Chemical and Physical Properties

A clear understanding of the chemical properties of a substance is foundational to its safe handling and disposal. Below is a summary of the key characteristics of this compound.

PropertyValue
Molecular Formula C25H50NO7P
Molecular Weight 507.64 g/mol [3][4]
CAS Number 1246304-62-0[3]
Appearance Solid-Liquid Mixture[3]
Storage Temperature -20°C[5]
Purity >99%[5]

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), this compound in its pure form is not considered a hazardous substance or mixture.[3] However, it is crucial to recognize that it is often sold in solutions that are hazardous. For instance, a methanol solution of this compound is classified as a flammable liquid and is acutely toxic if swallowed, inhaled, or in contact with skin.[1] Similarly, a chloroform solution presents significant health hazards, including being a suspected carcinogen.[2]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound, regardless of its form. This includes:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound is contingent on whether it is in its pure form or dissolved in a hazardous solvent.

Since pure this compound is not classified as hazardous, its disposal is more straightforward. However, it is imperative to consult and adhere to all local, state, and federal regulations, as well as institutional policies regarding non-hazardous chemical waste.

Experimental Protocol for Disposal of Pure this compound:

  • Final Check: Confirm that the this compound waste is not mixed with any hazardous solvents or other hazardous chemicals.

  • Containerization: Place the solid waste into a securely sealed, clearly labeled container. The label should indicate the contents as "Non-hazardous waste: this compound".

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve placing it in a designated non-hazardous waste stream or following a specific packaging protocol for collection by environmental health and safety personnel.

  • Avoid Drains: Do not dispose of solid this compound down the drain.[3]

Solutions of this compound in methanol or chloroform must be treated as hazardous waste.

Experimental Protocol for Disposal of this compound Solutions:

  • Waste Segregation: It is critical to segregate waste streams. Do not mix halogenated solvent waste (like chloroform) with non-halogenated solvent waste (like methanol).

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. The container must be in good condition with a secure cap.

  • Labeling: Clearly label the hazardous waste container with the full chemical names of all contents, including "this compound," "Methanol" (or "Chloroform"), and their approximate concentrations. The label should also include the appropriate hazard warnings (e.g., "Flammable," "Toxic").

  • Collection: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[6][7][8]

  • Prohibited Disposal Methods: Never dispose of methanol or chloroform solutions down the drain or by evaporation in a fume hood.[6][9][10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Identification cluster_1 Disposal of Pure Substance cluster_2 Disposal of Solution start Start: this compound Waste is_solution Is it in a solvent solution? start->is_solution pure_solid Pure this compound is_solution->pure_solid No in_solution This compound Solution is_solution->in_solution Yes non_hazardous_container Containerize and label as 'Non-Hazardous Waste: This compound' pure_solid->non_hazardous_container identify_solvent Identify the solvent (e.g., Methanol, Chloroform) in_solution->identify_solvent follow_institutional_nonhaz Follow institutional protocols for non-hazardous chemical waste disposal non_hazardous_container->follow_institutional_nonhaz segregate_waste Segregate halogenated and non-halogenated waste identify_solvent->segregate_waste hazardous_container Use designated, labeled hazardous waste container professional_disposal Dispose through institutional EHS or licensed hazardous waste contractor hazardous_container->professional_disposal segregate_waste->hazardous_container

Caption: Disposal decision workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environments. Always consult your institution's specific safety and disposal guidelines before proceeding.

References

Personal protective equipment for handling 17:1 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-heptadecenoyl-2-hydroxy-sn-glycero-3-phosphocholine (17:1 Lyso PC). The following procedural steps are designed to ensure the safe handling, storage, and disposal of this compound, catering to researchers, scientists, and drug development professionals.

Hazard Identification

The safety requirements for handling this compound are dictated by its physical form and whether it is in a solvent.

  • Pure this compound: In its pure, solid form, this compound is not classified as a hazardous substance.[1] However, standard laboratory precautions should always be observed to minimize exposure.

  • This compound in Solution: When dissolved in a solvent, the hazards are primarily associated with the solvent.

    • Methanol Solution: Methanol is a flammable liquid and is acutely toxic if swallowed, inhaled, or in contact with skin. It can also cause damage to organs, particularly the eyes.

    • Chloroform Solution: Chloroform is harmful if swallowed, causes skin and eye irritation, is a suspected carcinogen, and may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The required equipment varies based on the form of the this compound being handled.

Form of this compound Eye Protection Hand Protection Body Protection Respiratory Protection
Pure Solid Safety glasses with side-shieldsNitrile rubber glovesStandard lab coatNot required under normal use with adequate ventilation
Methanol Solution Chemical safety goggles or face shieldChemical-resistant gloves (Nitrile is suitable for incidental contact, but heavier gloves like butyl rubber are recommended for immersion)Flame-retardant lab coatRequired; handle in a certified chemical fume hood
Chloroform Solution Chemical safety goggles or face shieldChemical-resistant gloves (Viton or laminate gloves are recommended over nitrile for extended contact)Lab coatRequired; handle in a certified chemical fume hood

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures safety and procedural consistency.

3.1. Preparation and Pre-Handling

  • Consult SDS: Always review the Safety Data Sheet (SDS) specific to the product's form (pure or in solution) before starting any work.[1][2]

  • Verify Equipment: Ensure a certified chemical fume hood is operational if handling solutions.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1]

  • Assemble PPE: Put on all required PPE as outlined in the table above.

3.2. Handling Procedures

  • For Pure Solid:

    • Handle in a well-ventilated area.

    • Avoid the formation of dust and aerosols.[1]

    • Use appropriate tools (e.g., spatula) for weighing and transferring the solid.

    • Close the container tightly after use.

  • For Solutions (Methanol or Chloroform):

    • Perform all work in a certified chemical fume hood.

    • Ground equipment when transferring flammable liquids like methanol to prevent static discharge.

    • Use a calibrated pipette or syringe for accurate and safe liquid transfer.

    • Avoid inhalation of vapors.[1]

    • Keep containers tightly sealed when not in use.[1]

3.3. Storage Proper storage is crucial for maintaining the stability of this compound.

  • Pure Form: Store at -20°C for long-term stability (up to one year).[3]

  • In Solvent:

    • Store at -80°C for up to 6 months.[4]

    • Store at -20°C for up to 1 month.[4]

  • Keep containers tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

Emergency and Spill Procedures

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] Call a physician if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

4.2. Spill Cleanup

  • General: Evacuate personnel to a safe area and ensure adequate ventilation. Avoid breathing vapors or dust.[1]

  • Solid Spills: Carefully sweep or scoop up the material and place it in a designated waste container.

  • Liquid Spills (Solutions):

    • Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[1]

    • Place the absorbent material into a sealed container for disposal.

    • Decontaminate the surface by scrubbing with alcohol and dispose of all contaminated materials according to regulations.[1]

Disposal Plan

Chemical waste must be managed to ensure environmental and personnel safety.

  • Waste Segregation:

    • Pure Compound: Dispose of as a chemical waste in accordance with federal, state, and local environmental regulations.

    • Solutions: The solvent dictates the disposal method. Do not mix different solvent wastes. Chloroform solutions are typically considered halogenated waste, while methanol solutions are non-halogenated flammable waste.

  • Contaminated Materials: All contaminated items (e.g., gloves, pipette tips, absorbent materials) must be disposed of as chemical waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal A Review SDS B Verify Fume Hood & Safety Equipment A->B C Don Required PPE B->C D Weigh Solid / Dispense Solution (Inside Fume Hood for Solutions) C->D Proceed to Handling E Perform Experiment D->E Spill Spill or Exposure? D->Spill F Securely Seal Container E->F H Segregate Chemical Waste (Halogenated/Non-Halogenated) E->H Generate Waste E->Spill G Store at Correct Temperature (-20°C or -80°C) F->G Post-Experiment I Dispose of Contaminated PPE & Labware H->I J Label Waste Container I->J Spill->F No Emergency Follow Emergency Procedures (First Aid / Spill Cleanup) Spill->Emergency Yes

Fig 1. Safe Handling Workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.